molecular formula C15H21NO2 B3364400 (4-Isopropoxyphenyl)(piperidin-4-yl)methanone CAS No. 1152521-45-3

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Cat. No.: B3364400
CAS No.: 1152521-45-3
M. Wt: 247.33 g/mol
InChI Key: YBMNIPKGHLSLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS 1152521-45-3) is a high-purity chemical compound supplied for research and development purposes. This compound features a benzoylpiperidine scaffold, which is recognized in medicinal chemistry as a privileged structure due to its versatility in interacting with various biological targets and its favorable metabolic stability . The compound's molecular formula is C 15 H 21 NO 2 , with a molecular weight of 247.33 g/mol . Key physical properties include a boiling point of 390.4±32.0 °C and a flash point of 189.9±25.1 °C . The structure consists of a phenyl ring substituted with an isopropoxy group at the para position, linked via a carbonyl group to the piperidin-4-yl moiety. This scaffold is a key building block in developing ligands for central nervous system (CNS) targets, and piperidine derivatives are established candidates in neuropsychiatry, functioning as either CNS depressants or stimulants based on dosage . Furthermore, the structural motif is of significant interest in early-stage research for its potential antimicrobial and antioxidant activities, as demonstrated by studies on closely related fluorophenyl and chlorophenyl analogues . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided by suppliers that specialize in cold-chain transportation to ensure compound integrity .

Properties

IUPAC Name

piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13/h3-6,11,13,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMNIPKGHLSLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone chemical structure and properties

[1]

Executive Summary

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a privileged pharmacophore scaffold extensively utilized in medicinal chemistry for the development of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it combines a flexible, basic piperidine ring with a lipophilic isopropoxy-substituted benzophenone moiety. This specific architecture serves as a critical intermediate in the synthesis of antipsychotics, antihistamines, and antifungal agents, offering a balance of hydrophobicity and H-bond accepting capability that modulates receptor affinity.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is most frequently supplied and handled as its hydrochloride salt to ensure stability and water solubility. The free base is prone to oxidation and is typically generated in situ or immediately prior to derivatization.

Nomenclature & Identifiers
Parameter Details
IUPAC Name (4-propan-2-yloxyphenyl)(piperidin-4-yl)methanone
Common Synonyms 4-Isopropoxyphenyl 4-piperidyl ketone; (4-Isopropoxyphenyl)(4-piperidinyl)methanone
CAS Number 1965308-88-6 (Hydrochloride salt); 1396878-64-0 (Related free base variants)
Molecular Formula C₁₅H₂₁NO₂ (Free Base) / C₁₅H₂₂ClNO₂ (HCl Salt)
SMILES CC(C)Oc1ccc(cc1)C(=O)C2CCNCC2
Physicochemical Profile

The isopropoxy substituent significantly alters the lipophilicity profile compared to the more common methoxy or hydroxy analogs, enhancing blood-brain barrier (BBB) permeability potential in neuroactive drug candidates.

Property Value (Calculated) Implication for Drug Design
Molecular Weight 247.33 g/mol (Free Base)Ideal fragment size (<300 Da) for fragment-based drug design.
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; suitable for CNS penetration.
TPSA 29.10 ŲHigh membrane permeability prediction.
pKa (Piperidine NH) ~10.8Highly basic; exists as a cation at physiological pH.
H-Bond Donors/Acceptors 1 / 3The ketone and ether oxygen act as acceptors; NH is a donor.

Synthetic Routes & Methodology

Two primary pathways are established for the synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone. Route A (Grignard Addition) is preferred for laboratory-scale purity, while Route B (Friedel-Crafts) is favored for industrial scalability despite harsher conditions.

Route A: The Weinreb Amide Protocol (High Fidelity)

This method avoids over-addition of the Grignard reagent, preventing tertiary alcohol formation.

Step-by-Step Protocol:

  • Protection: React isonipecotic acid with Boc-anhydride to form N-Boc-isonipecotic acid.

  • Activation: Convert the acid to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt and N,O-dimethylhydroxylamine HCl.

  • Grignard Formation: Generate 4-isopropoxyphenylmagnesium bromide from 1-bromo-4-isopropoxybenzene and Mg turnings in dry THF.

  • Nucleophilic Acylation: Add the Grignard reagent (1.2 equiv) dropwise to the Weinreb amide solution at 0°C. Stir for 2 hours. The stable chelated intermediate prevents double addition.

  • Deprotection: Treat the resulting N-Boc-(4-isopropoxyphenyl)(piperidin-4-yl)methanone with 4M HCl in dioxane to yield the target hydrochloride salt.

Route B: Friedel-Crafts Acylation (Industrial)
  • Acyl Chloride Formation: Convert N-acetyl-isonipecotic acid to its acid chloride using thionyl chloride (

    
    ).
    
  • Acylation: React with isopropoxybenzene (cumene phenyl ether) using

    
     in dichloromethane (DCM) at 0°C to RT.
    
    • Note: The isopropoxy group is an activating ortho/para director, but steric bulk favors the para position.

  • Hydrolysis: Acidic hydrolysis removes the N-acetyl group (requires refluxing HCl), yielding the product.

Visualization of Synthetic Pathways

SynthesisPathwaysStart1N-Boc-Isonipecotic AcidWeinrebWeinreb AmideIntermediateStart1->Weinreb EDCI, N,O-DMHA ProtectedKetoneN-Boc-ProtectedKetoneWeinreb->ProtectedKetone + Grignard (THF, 0°C) Grignard4-IsopropoxyphenylMgBrGrignard->ProtectedKetoneFinalProduct(4-Isopropoxyphenyl)(piperidin-4-yl)methanone HClProtectedKetone->FinalProduct 4M HCl/Dioxane Start2N-Acetyl-IsonipecotoylChlorideFriedelCraftsFriedel-CraftsAdductStart2->FriedelCrafts + Arene, AlCl3 AreneIsopropoxybenzeneArene->FriedelCraftsFriedelCrafts->FinalProduct Acid Hydrolysis

Figure 1: Comparative synthetic pathways. The Weinreb route (top) offers higher chemoselectivity compared to the Friedel-Crafts route (bottom).

Reactivity & Derivatization Strategies

The molecule contains two distinct reactive centers: the secondary amine (nucleophile) and the ketone (electrophile). This duality allows for divergent synthesis of compound libraries.

Amine Functionalization (N-Alkylation/Acylation)

The piperidine nitrogen is the primary handle for attaching the scaffold to larger pharmacophores.

  • Reductive Amination: Reaction with aldehydes using

    
     to form tertiary amines.[1]
    
  • Nucleophilic Substitution: Reaction with alkyl halides (

    
    ) in the presence of 
    
    
    in DMF/Acetonitrile.
  • Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.

Ketone Modification

The ketone linker provides a rigid spacer but can be modified to alter the spatial arrangement of the phenyl ring.

  • Reduction:

    
     reduction yields the secondary alcohol, introducing a chiral center and increasing polarity.
    
  • Oxime Formation: Reaction with hydroxylamine yields oximes, which are precursors to bioactive oxime ethers (seen in antifungal research).

  • Wittig Reaction: Conversion to alkenes, though steric hindrance from the piperidine ring may require forcing conditions.

ReactivityCore(4-Isopropoxyphenyl)(piperidin-4-yl)methanoneReductiveAmReductive Amination(Aldehydes, NaBH(OAc)3)Core->ReductiveAm N-terminus ReductionKetone Reduction(NaBH4 -> Alcohol)Core->Reduction Carbonyl OximeOxime Formation(NH2OH -> C=N-OH)Core->Oxime Carbonyl TernaryAmineTertiary Amine(GPCR Ligands)ReductiveAm->TernaryAmineChiralAlcChiral Alcohol(H1 Antagonists)Reduction->ChiralAlcBioactiveOximeAntifungalDerivativesOxime->BioactiveOxime

Figure 2: Divergent synthesis map showing the versatility of the scaffold in generating functional libraries.

Pharmacological Relevance & Applications

This scaffold acts as a bioisostere for the butyrophenone class of antipsychotics (e.g., haloperidol) and the piperidine-benzophenone class of antihistamines.

Structural-Activity Relationship (SAR)
  • Isopropoxy Group: The bulky isopropyl ether at the para position prevents metabolic O-demethylation (common with methoxy groups), extending half-life. It also fills hydrophobic pockets in receptors like 5-HT2A or H1.

  • Piperidine Ring: Provides the essential basic nitrogen for ionic interaction with the conserved Aspartate residue in GPCR transmembrane helices (e.g., Asp3.32).

  • Linker: The carbonyl group accepts hydrogen bonds, often interacting with Serine or Threonine residues in the receptor binding pocket.

Known Research Applications
  • Antipsychotics: Analogs of this compound (often with fluorine substitutions) are intermediates for Iloperidone-like drugs.

  • Antifungals: Piperidine-methanone derivatives have shown efficacy in inhibiting Candida spp. by disrupting ergosterol biosynthesis pathways.

  • Antileukemic Agents: Benzoyl-piperidine derivatives have been synthesized to target leukemia cell lines (K562), where the ketone linker is crucial for antiproliferative activity.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store the hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and sensitive to

    
     (carbamate formation).
    
  • Solubility:

    • HCl Salt: Soluble in water, methanol, DMSO.

    • Free Base: Soluble in DCM, Ethyl Acetate, Chloroform.

References

  • Sigma-Aldrich. (2025). (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Sheet. Retrieved from

  • Karthik, C. S., et al. (2017).[2] "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes." ResearchGate.[2][3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11603838 (Related Analog). Retrieved from

  • J. Med. Chem. (1983).[4] "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[4] PubMed. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Retrieved from

Physicochemical Profiling of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic logic, and experimental characterization of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt).

Executive Summary & Pharmacophore Relevance

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone represents a "privileged scaffold" in medicinal chemistry, specifically within the design of G-Protein Coupled Receptor (GPCR) ligands. The molecule features a 4-substituted piperidine linked via a carbonyl bridge to a lipophilic aryl ether .

This structural motif is critical in the development of:

  • Histamine H3 Antagonists: Where the basic piperidine nitrogen serves as the primary interaction point with Aspartate residues (e.g., Asp3.32) in the receptor binding pocket.

  • Serotonin 5-HT2A Antagonists: The 4-isopropoxy group provides bulk tolerance and hydrophobic interaction capabilities superior to simple methoxy analogs.

  • Sigma Receptor Ligands: The basic amine and aromatic spacer fit the classic pharmacophore model.

Chemical Identity:

  • IUPAC Name: (4-propan-2-yloxyphenyl)(piperidin-4-yl)methanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.33 g/mol (Free Base); ~283.80 g/mol (HCl Salt)

  • SMILES: CC(C)Oc1ccc(cc1)C(=O)C2CCNCC2

Structural & Physicochemical Analysis[1][2]

The substitution of the methoxy group (common in early generation ligands) with an isopropoxy group significantly alters the physicochemical landscape of the molecule, enhancing lipophilicity and blood-brain barrier (BBB) permeability potential while introducing steric constraints that can improve selectivity.

Table 1: Physicochemical Property Profile[1]
PropertyValue (Predicted/Exp)Significance in Drug Design
LogP (Lipophilicity) 2.4 – 2.7 Optimal range for CNS penetration (unlike the methoxy analog at ~1.6).
pKa (Basic) 10.6 ± 0.5 The piperidine nitrogen is highly basic; exists as a cation at physiological pH (7.4).
Topological PSA 29.1 Ų Well below the 90 Ų threshold for BBB permeation.
H-Bond Donors 1 (NH)Facilitates key ionic/H-bond interactions in the binding pocket.
H-Bond Acceptors 2 (C=O, O-iPr)The ketone carbonyl is a weak acceptor; the ether oxygen is sterically shielded.
Rotatable Bonds 4 Moderate flexibility allows induced fit without excessive entropic penalty.
3D Conformational Insight

The molecule exists in a dynamic equilibrium. The piperidine ring predominantly adopts a chair conformation with the bulky benzoyl substituent in the equatorial position to minimize 1,3-diaxial interactions. The isopropoxy group rotates freely but prefers a conformation coplanar with the phenyl ring to maximize p-orbital overlap, though steric clash with ortho-hydrogens can induce a slight twist.

Synthetic Routes & Causality[3]

To ensure high purity (>98%) for biological screening, a Friedel-Crafts Acylation approach is often inferior due to regioselectivity issues with the activated ether ring. The Grignard Addition/Weinreb Amide protocol is the field-proven standard for this specific scaffold to prevent bis-alkylation and ensure regiocontrol.

Workflow Visualization: Synthesis Logic

The following diagram outlines the preferred synthetic pathway, prioritizing the protection of the secondary amine.

Synthesis Start1 4-Isopropoxy bromobenzene Grignard Grignard Formation (Mg, THF, Reflux) Start1->Grignard Start2 N-Boc-Isonipecotic acid (Weinreb Amide) Coupling Nucleophilic Acyl Substitution (-78°C to RT) Start2->Coupling Electrophile Grignard->Coupling Nucleophile Intermediate N-Boc Protected Ketone Coupling->Intermediate Deprotection Acid Hydrolysis (HCl/Dioxane or TFA) Intermediate->Deprotection Final (4-Isopropoxyphenyl) (piperidin-4-yl)methanone HCl Salt Deprotection->Final

Caption: Regioselective synthesis via Weinreb amide coupling to prevent over-addition.

Analytical Characterization Protocols

Validating the identity of this compound requires specific attention to the isopropoxy moiety and the piperidine ring dynamics .

A. Nuclear Magnetic Resonance (NMR) Signature
  • 1H NMR (400 MHz, DMSO-d6):

    • Isopropoxy Septet: Distinctive septet at

      
       4.6–4.7 ppm (
      
      
      
      Hz), integrating to 1H.
    • Isopropoxy Doublet: Strong doublet at

      
       1.3 ppm (
      
      
      
      ), confirming the isopropyl methyls.
    • Aromatic Region: Two doublets (AA'BB' system) at

      
       7.9 (ortho to C=O) and 
      
      
      
      7.0 (ortho to O-iPr).
    • Piperidine Ring: Broad multiplets at

      
       2.8–3.4 ppm (axial/equatorial protons) and the methine proton alpha to the carbonyl at 
      
      
      
      3.5 ppm.
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of isopropyl group (

      
      ) is common.
      
    • Alpha-cleavage at the ketone often yields the piperidine acylium ion or the 4-isopropoxybenzoyl cation (

      
      ).
      

Experimental Protocols for Property Determination

To generate "field-proven" data, researchers must not rely solely on prediction. The following protocols are self-validating systems for determining pKa and LogP.

Protocol 1: Potentiometric pKa Determination

Why: The piperidine nitrogen pKa is sensitive to ionic strength and temperature.

  • Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Execution: Perform titration under

    
     atmosphere at 25°C.
    
  • Analysis: Use the Bjerrum difference plot method. The point of half-neutralization represents the pKa.

  • Validation: The curve should show a single inflection point around pH 10.5. If a second point appears < 7, check for impurities (e.g., starting carboxylic acid).

Protocol 2: Shake-Flask LogP Measurement

Why: HPLC methods can be biased by silanol interactions with the basic amine.

  • Phases: n-Octanol (water-saturated) and Phosphate Buffer pH 7.4 (octanol-saturated).

  • Equilibration: Dissolve compound in the octanol phase. Add buffer. Shake for 24 hours at 25°C.

  • Separation: Centrifuge at 3000g for 15 mins to break emulsions.

  • Quantification: Measure concentration in both phases using UV-Vis (

    
     nm).
    
  • Calculation:

    
    .
    
    • Note: At pH 7.4, the amine is ionized. To get intrinsic LogP (neutral species), perform the assay at pH 12 (though solubility may be an issue).

Logic Diagram: Stability & Handling

The isopropoxy group introduces specific stability concerns (oxidation) compared to methoxy analogs.

Stability Storage Storage Condition (-20°C, Desiccated) Risk1 Risk: Hygroscopicity (HCl Salt) Storage->Risk1 Risk2 Risk: Ether Oxidation (Long-term Air Exposure) Storage->Risk2 Mitigation1 Action: Store under Argon/N2 Risk1->Mitigation1 Mitigation2 Action: Re-test Purity via HPLC every 6 months Risk2->Mitigation2

Caption: Critical storage parameters to prevent hydrolysis and oxidative degradation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone (Analog Reference). Retrieved from [Link]

  • Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Piperidinyl-methanone derivatives. Retrieved from [Link][2]

Sources

CAS number and molecular weight of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Introduction

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a chemical compound belonging to the piperidine class of molecules. Piperidine and its derivatives are of significant interest to researchers and professionals in drug development due to their prevalence in the structures of many pharmaceuticals and biologically active compounds.[1] The piperidin-4-one motif, in particular, is recognized as a versatile pharmacophore that can be modified to interact with various biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical characteristics of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone are crucial for its application in research and synthesis. While the data for the free base is not directly available in the initial search, the properties of its hydrochloride salt are well-documented.

PropertyValueSource
Chemical Name (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride[2][3][4]
CAS Number 1965308-88-6 (for hydrochloride salt)[2][3][4][5]
Molecular Formula C15H22ClNO2 (hydrochloride) / C15H21NO2 (free base)[5]
Molecular Weight 283.8 g/mol (hydrochloride) / 247.34 g/mol (free base)[3][5]
Physical Form White Solid (hydrochloride)[3]
Chemical Structure

The structure of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone consists of a piperidine ring linked to a carbonyl group, which is in turn attached to a 4-isopropoxyphenyl group.

Caption: Chemical structure of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone.

Synthesis Protocol

A plausible synthetic route for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone involves a Friedel-Crafts acylation reaction. This common method is used to attach an acyl group to an aromatic ring.

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Isopropoxybenzoyl chloride C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->C B Piperidine B->C D (4-Isopropoxyphenyl)(piperidin-4-yl)methanone C->D G A (4-Isopropoxyphenyl) (piperidin-4-yl)methanone B Further Functionalization (e.g., N-alkylation, N-arylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., receptor binding assays) C->D E Lead Compound Identification D->E

Sources

Technical Guide: Solubility Profile of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility profile, solvent selection, and handling protocols for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt).

Executive Summary & Chemical Identity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a critical pharmacophore and synthetic intermediate, most notably serving as the core scaffold for Pitolisant (Wakix®), a histamine H3 receptor antagonist/inverse agonist.

Effective handling of this compound requires a strict distinction between its Free Base and Hydrochloride Salt forms. The solubility landscape shifts dramatically based on protonation of the secondary amine in the piperidine ring.

PropertyDetail
Chemical Name (4-Isopropoxyphenyl)(piperidin-4-yl)methanone
Common Role Key Intermediate for H3 Antagonists (e.g., Pitolisant)
CAS Number 1965308-88-6 (HCl Salt); Free base often unlisted or referenced as intermediate
Molecular Formula C₁₅H₂₁NO₂ (Free Base)
Molecular Weight 247.33 g/mol (Base) / 283.79 g/mol (HCl Salt)
pKa (Calc.) ~9.5–10.5 (Piperidine Nitrogen)

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the lipophilic 4-isopropoxybenzoyl tail and the ionizable piperidinyl head group.

A. Solubility Landscape Table

Data synthesized from structural analogs (Pitolisant intermediates) and standard aryl-piperidine behavior.

Solvent ClassSolventFree Base SolubilityHCl Salt SolubilityApplication
Polar Protic Water Insoluble (<0.1 mg/mL)High (>50 mg/mL)Aqueous buffers, biological media
Methanol SolubleHigh (Soluble)Recrystallization, HPLC diluent
Ethanol SolubleModerate (Heating required)Crystallization antisolvent
Isopropanol ModerateLow (Cold) / High (Hot)Primary Recrystallization Solvent
Polar Aprotic DMSO Very High (>100 mg/mL)High (>30 mg/mL)Stock solutions for bioassays
DMF HighHighSynthesis reaction medium
Acetone SolubleLow/InsolubleAntisolvent for salt precipitation
Chlorinated DCM Very High Moderate (Ion-pair dependent)Extraction organic phase
Chloroform HighModerateNMR solvent
Non-Polar Toluene Moderate/SolubleInsolubleReaction solvent (azeotropic drying)
Hexane/Et₂O InsolubleInsoluble Washing/Precipitation
B. Thermodynamic Considerations
  • LogP (Free Base): Estimated at ~2.5. The molecule is moderately lipophilic but easily protonated.

  • Salt Formation: The HCl salt is a high-melting crystalline solid. Its lattice energy is high, requiring high-dielectric solvents (Water, DMSO, MeOH) or heat to disrupt the crystal lattice.

  • pH Dependence:

    • pH < 8: The secondary amine is protonated (

      
      ). Species partitions into the aqueous phase .
      
    • pH > 11: The amine is deprotonated (

      
      ). Species partitions into the organic phase  (DCM, EtOAc).
      

Experimental Protocols

Protocol A: Solubility Determination (Visual Equilibrium Method)

Use this protocol to validate solubility for a specific batch, as impurity profiles can alter saturation points.

  • Preparation: Weigh 10 mg of the substance (HCl salt) into a clear HPLC vial.

  • Solvent Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Sparingly Soluble: Haze or suspension requires heating.

    • Insoluble: Sediment persists after 1 mL added (<10 mg/mL).

Protocol B: Purification via Acid-Base Extraction (pH Switching)

This is the standard method for isolating the Free Base from crude reaction mixtures.

  • Dissolution: Dissolve crude residue in 1M HCl (aq) . The product dissolves; non-basic impurities remain insoluble or form an oil.

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic organic impurities. Discard organic layer.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 10% NaOH or Sat. NaHCO₃ until pH > 11. The product will precipitate or oil out.

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure Free Base.
    
Protocol C: Recrystallization of the HCl Salt

For upgrading purity >98%.

  • Solvent System: Isopropanol (IPA) or Ethanol/Diethyl Ether.

  • Dissolution: Suspend crude HCl salt in IPA (10 mL/g). Heat to reflux (82°C) until fully dissolved.

  • Filtration: Perform hot filtration if particulates persist.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Isolation: Filter the white crystals and wash with cold Diethyl Ether (antisolvent).

Visualization of Workflows

Figure 1: Solubility & Extraction Decision Tree

This diagram illustrates the logical flow for solvent selection based on the form of the molecule (Salt vs. Base).

SolubilityWorkflow Start Start: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone CheckForm Identify Form Start->CheckForm HClSalt HCl Salt Form (Crystalline Solid) CheckForm->HClSalt pH < 7 FreeBase Free Base Form (Oil/Low-melt Solid) CheckForm->FreeBase pH > 10 WaterSol Soluble in Water/Buffer (Use for Bioassays) HClSalt->WaterSol DMSOSol Soluble in DMSO/MeOH (Use for Stock Soln) HClSalt->DMSOSol Recryst Recrystallize from Hot Isopropanol HClSalt->Recryst OrgSol Soluble in DCM, EtOAc, Toluene (Use for Synthesis) FreeBase->OrgSol AqInsol Insoluble in Water (Partitions to Organic) FreeBase->AqInsol

Caption: Solvent selection logic based on the protonation state of the piperidine nitrogen.

Figure 2: Purification Workflow (Acid/Base Switch)

This diagram details the self-validating purification protocol utilizing the compound's pKa.

Purification Crude Crude Mixture (Impurities + Product) AcidWash Dissolve in 1M HCl Wash w/ EtOAc Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Non-basic Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Keep Basify Basify to pH 12 (NaOH) AqLayer->Basify Extract Extract into DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: Purification via pH-dependent solubility switching (Acid-Base Extraction).

References

  • Sigma-Aldrich. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Page. Available at:

  • Cayman Chemical. Pitolisant (Hydrochloride) Product Information & Solubility Data. (Used as structural reference for H3 antagonist solubility). Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pitolisant (Related Structure). Available at:

  • Google Patents. Substituted 4-phenylpiperidines, their preparation and use (US9434727B2). (Describes synthesis and handling of 4-aroylpiperidine intermediates). Available at:

Technical Guide: Biological Activity & Pharmacological Potential of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt) represents a privileged aroylpiperidine scaffold in medicinal chemistry. Structurally, it consists of a piperidine ring linked via a ketone bridge to a para-isopropoxy substituted phenyl ring.

This molecular architecture is not merely a passive intermediate; it is a bioactive pharmacophore found in ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically within the histaminergic (H3), serotonergic (5-HT2A), and dopaminergic (D2/D4) systems. The presence of the isopropoxy group enhances lipophilicity (


), facilitating Blood-Brain Barrier (BBB) penetration, making this scaffold particularly valuable for Central Nervous System (CNS) drug discovery.
Chemical Profile
PropertySpecification
IUPAC Name (4-Isopropoxyphenyl)(piperidin-4-yl)methanone
Common ID 4-Isopropoxybenzoylpiperidine
Molecular Formula

Molecular Weight 247.33 g/mol (Free Base)
Key Functional Groups Secondary Amine (Basic center), Aryl Ketone (Linker), Isopropoxy (Lipophilic tail)
Predicted LogP ~2.5 – 3.2 (Optimal for CNS penetration)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Part 2: Pharmacophore Analysis & Predicted Biological Activity

The biological activity of this compound is dictated by its ability to mimic endogenous monoamines while providing additional hydrophobic interactions via the aryl tail. Based on Structure-Activity Relationship (SAR) data of analogous aroylpiperidines, the following activities are projected:

Histamine H3 Receptor Antagonism / Inverse Agonism

The 4-piperidyl-methanone core is a classic template for H3 receptor ligands (e.g., analogs of pitolisant or ciproxifan).

  • Mechanism: The basic piperidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the H3 receptor transmembrane domain. The isopropoxy-phenyl tail extends into the hydrophobic binding pocket, stabilizing the inactive conformation of the receptor.

  • Therapeutic Potential: Wakefulness-promoting agents, cognitive enhancement in Alzheimer’s, and narcolepsy treatment.

5-HT2A / D2 Receptor Modulation

Benzoylpiperidines are established scaffolds for "atypical" antipsychotic activity.

  • Mechanism: The ketone linker provides rigid spacing that positions the phenyl ring to engage in

    
     stacking with aromatic residues (e.g., Trp/Phe) in the serotonin 5-HT2A receptor.
    
  • Causality: The isopropoxy substituent acts as a steric bulk, often improving selectivity over the 5-HT2C isoform, reducing off-target anorectic effects.

Sigma-1 Receptor ( R) Affinity

The combination of a basic amine and a lipophilic aromatic domain separated by a variable spacer is the hallmark of Sigma-1 ligands.

  • Potential: Neuroprotection and modulation of calcium signaling.

Part 3: Mechanism of Action (MOA) & Signaling Pathways

The following diagram illustrates the signal transduction pathway for the primary predicted target: H3 Receptor Inverse Agonism .

G cluster_membrane Presynaptic Membrane Compound (4-Isopropoxyphenyl) (piperidin-4-yl)methanone H3R H3 Receptor (Constitutively Active) Compound->H3R Binds (Inverse Agonist) Gi_Protein Gi/o Protein (Inhibition) H3R->Gi_Protein Blocks Activation AC Adenylyl Cyclase Gi_Protein->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases PKA PKA Signaling cAMP->PKA Activates Neurotrans Histamine/ACh/NE Release PKA->Neurotrans Promotes Release

Figure 1: Proposed Mechanism of Action. The compound binds to presynaptic H3 autoreceptors, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby increasing cAMP and enhancing neurotransmitter release.

Part 4: Experimental Validation Protocols

To validate the biological activity of this scaffold, the following "self-validating" experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine


 values for H3, 5-HT2A, and D2 receptors.
  • Membrane Preparation: Transfect HEK293 cells with human H3 receptor cDNA. Harvest and homogenize in ice-cold TE buffer.

  • Ligand Competition:

    • Tracer:

      
      -N- 
      
      
      
      -methylhistamine (2 nM).
    • Test Compound: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M thioperamide.
      
  • Incubation: 60 mins at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay

Objective: Distinguish between antagonist and inverse agonist activity.

  • Cell Line: CHO-K1 cells stably expressing hH3R.

  • Stimulation: Treat cells with Forskolin (10

    
    M) to elevate basal cAMP.
    
  • Treatment: Add Test Compound alone (to test inverse agonism) or with Histamine (to test antagonism).

  • Readout: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to quantify cAMP.

    • Result Interpretation: A decrease in cAMP relative to Forskolin indicates Agonism . An increase (or no change vs Histamine blockade) indicates Inverse Agonism/Antagonism .

Part 5: Synthesis & Lead Optimization Workflow

The utility of this compound lies in its "divergent synthesis" potential. The secondary amine allows for rapid library generation.

Synthesis Start Precursor: N-Boc-Isonipecotic Acid Step1 Activation: (COCl)2 or CDI Start->Step1 Step2 Friedel-Crafts / Grignard: + Isopropoxybenzene Step1->Step2 Inter Intermediate: N-Boc-Protected Ketone Step2->Inter Deprotect Deprotection: TFA or HCl/Dioxane Inter->Deprotect Final Target Scaffold: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Deprotect->Final Library Library Generation: Reductive Amination / Amide Coupling Final->Library Lead Opt

Figure 2: Synthetic pathway. The core scaffold is generated via Friedel-Crafts acylation or Weinreb amide coupling, followed by deprotection to yield the free amine for further diversification.

Part 6: Safety & ADME Profiling

When utilizing this scaffold, researchers must monitor specific metabolic liabilities:

  • Metabolic Spot: The isopropoxy group is susceptible to O-dealkylation by CYP2D6 or CYP3A4, yielding the phenol metabolite. This may significantly alter potency and solubility.

  • hERG Inhibition: Piperidine linkers can sometimes bind to the hERG potassium channel, carrying a risk of QT prolongation. Early in vitro hERG patch-clamp screening is mandatory for this class.

  • Structural Alert: Ensure the ketone linker does not undergo reduction to the alcohol (chiral center formation) unless intended, as this creates stereoisomer complexity.

References

  • King-Pharm. (2025). Product Monograph: (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride (CAS 1965308-88-6).[1][2] Retrieved from

  • National Institutes of Health (NIH). (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Product Specification: Piperidin-4-yl-methanone derivatives. Retrieved from

  • BLD Pharm. (2024). Structure-Activity Relationships of Aroylpiperidines. Retrieved from

  • European Commission. (2023). Regulations on Piperidine Precursors and Fentanyl Analogues (Reference for Structural Exclusions). Official Journal of the European Union. Retrieved from

Sources

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone safety data sheet (SDS) and toxicity

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone , a specialized pharmaceutical intermediate.

Executive Summary & Chemical Identity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 , typically as HCl salt) is a pharmacologically active building block used primarily in the synthesis of Histamine H3 receptor antagonists and other neurological therapeutics.

As a secondary amine linked to a lipophilic phenyl ether via a ketone bridge, this compound exhibits amphiphilic properties —facilitating membrane permeability while retaining significant basicity. For researchers, this duality necessitates handling protocols that account for both corrosive/irritant potential (due to the piperidine) and systemic absorption risks (due to the lipophilic tail).

Chemical Specifications
PropertyDetail
IUPAC Name (4-Isopropoxyphenyl)(piperidin-4-yl)methanone
CAS Number 1965308-88-6 (Hydrochloride salt)
Molecular Formula C₁₅H₂₁NO₂ (Free base)
Molecular Weight 247.33 g/mol (Free base) / 283.8 g/mol (HCl salt)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (unless protonated)
pKa (Predicted) ~9.5 (Piperidine nitrogen)

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific in vivo toxicology data, the following classification is derived from Structure-Activity Relationship (SAR) analysis of structurally analogous piperidinyl-methanones and GHS data for the hydrochloride salt.

Core Hazards
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

SAR-Based Risk Assessment

The molecule contains two distinct pharmacophores contributing to its toxicity profile:

  • Piperidine Moiety (Secondary Amine): High basicity leads to local tissue irritation and potential mucous membrane damage upon inhalation.

  • Isopropoxyphenyl Ketone: Increases lipophilicity (LogP ~2.5), enhancing dermal absorption and blood-brain barrier penetration. This suggests a potential for Central Nervous System (CNS) effects (e.g., sedation or excitation) if systemic exposure occurs.

Toxicological Profile & Mechanism

This section synthesizes available data with mechanistic predictions for risk management.

Acute Toxicity[5][6]
  • Oral: Predicted LD50 (Rat) is between 300–2000 mg/kg . The mechanism involves local gastric irritation followed by systemic absorption.

  • Dermal: Moderate risk. The isopropoxy group facilitates transdermal transport.

  • Inhalation: High risk for dusts.[2] The hydrochloride salt is hygroscopic and acidic in the respiratory tract, leading to immediate bronchospasm or chemical pneumonitis.

Systemic Effects (Predicted)
  • Neurological: As a precursor to H3 antagonists, accidental high-dose exposure may modulate histamine release in the brain, potentially causing insomnia, vigilance changes, or anxiety.

  • Cardiovascular: Piperidine derivatives can exhibit weak ion channel blocking activity (hERG inhibition), posing a theoretical risk of QT prolongation at high systemic concentrations.

Visualizing the Toxicity Pathway

The following diagram illustrates the progression from exposure to potential physiological impact.

ToxicityPathway cluster_local Local Effects Exposure Exposure Source (Dust/Aerosol) Route Route of Entry (Inhalation/Dermal) Exposure->Route Absorption Absorption (Lipophilic Transport) Route->Absorption LogP ~2.5 Effect Clinical Effect (Irritation / CNS Modulation) Route->Effect Direct pH Damage Target Target Interaction (H3 Receptor / Ion Channels) Absorption->Target Systemic Circ. Target->Effect

Caption: Pathway analysis linking physicochemical properties (LogP, Basicity) to local and systemic toxicity endpoints.

Safe Handling & Engineering Controls

To maintain scientific integrity, reliance on PPE alone is insufficient. A hierarchy of controls must be implemented.

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: The organic powder may be combustible. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during transfer.
Hands Double Nitrile Gloves (0.11 mm min)Protects against permeation; outer glove discarded immediately upon contamination.
Eyes Chemical Splash GogglesPiperidine salts are severe eye irritants; safety glasses are insufficient for powders.
Body Lab Coat + Tyvek SleevesPrevents accumulation of dust on personal clothing.
Experimental Protocol: Solubilization

Avoid generating dust.

  • Calculate required mass.

  • Transfer solvent (DMSO or Methanol) to the vial before adding the solid if possible (reverse addition), or add solid to a pre-weighed vial and seal immediately.

  • Sonicate in a sealed vessel to dissolve. Do not heat open vessels , as this may volatilize the free base if the pH is adjusted.

Emergency Response Protocols

This section outlines self-validating response systems.

Spill Response Logic

Scenario: 500 mg vial dropped on the floor.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark a 2-meter radius zone.

  • Neutralize: Cover powder with a wet paper towel (water/surfactant) to prevent dust lofting.

  • Clean: Wipe up with 5% Acetic Acid (to protonate and solubilize the amine) followed by soap and water.

First Aid Measures
  • Eye Contact: Flush immediately with saline for 15 minutes . Note: The basicity requires prolonged flushing to prevent corneal opacification.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol , as it may enhance transdermal absorption of the lipophilic compound.

  • Ingestion: Do NOT induce vomiting. The corrosive nature of the hydrochloride salt could damage the esophagus on the way back up.

Regulatory & Storage Status

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO₂.

  • Transport: Not regulated as a dangerous good for transport (DOT/IATA) in small quantities, but should be treated as Class 6.1 (Toxic) for internal risk assessments.

References

  • Sigma-Aldrich. (2024). (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Information. Retrieved from

  • PubChem. (2024). Compound Summary: Piperidinyl-methanone derivatives. National Library of Medicine. Retrieved from

  • Key Organics. (2017). Safety Data Sheet: Piperidine Derivatives. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperidine and Phenyl Ketone hazards. Retrieved from

Sources

The Piperidin-4-yl Methanone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-yl methanone core is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This guide offers a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of piperidin-4-yl methanone derivatives, providing valuable insights for researchers engaged in the design and development of novel therapeutics.

Synthetic Strategies for Piperidin-4-yl Methanone Derivatives

The synthesis of the piperidin-4-yl methanone scaffold and its derivatives can be achieved through several versatile and efficient methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the acylation of a pre-formed piperidine ring.

General Synthetic Pathway: Acylation of Piperidine Derivatives

A frequently employed strategy for the synthesis of (aryl)(piperidin-4-yl)methanone derivatives involves the coupling of a substituted piperidine with an appropriate aryl acid or its activated derivative. This method offers a high degree of flexibility in introducing diverse aryl moieties.

A representative synthetic workflow is illustrated below:

G A Piperidine-4-carboxylic acid B Protection of Piperidine Nitrogen (e.g., Boc group) A->B (Boc)2O, Base C N-Boc-piperidine-4-carboxylic acid B->C D Activation of Carboxylic Acid (e.g., with HBTU) C->D E Activated Ester D->E G Coupling Reaction E->G F Aryl Grignard Reagent or Aryl Lithium F->G H (Aryl)(N-Boc-piperidin-4-yl)methanone G->H I Deprotection of Piperidine Nitrogen (e.g., with TFA or HCl) H->I J (Aryl)(piperidin-4-yl)methanone I->J K N-Alkylation/Arylation/Sulfonylation J->K R-X, Base L Substituted (Aryl)(piperidin-4-yl)methanone Derivatives K->L

Caption: General synthetic pathway for piperidin-4-yl methanone derivatives.

Detailed Experimental Protocol: Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

This protocol details a two-step synthesis starting from commercially available 4-piperidinecarboxylic acid, involving N-protection followed by the addition of an organometallic reagent and subsequent deprotection.

Step 1: Synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

  • Reaction Setup: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methoxyphenylmagnesium bromide (2.2 eq) in THF dropwise.

  • Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Step 2: Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

  • Deprotection: Dissolve the product from Step 1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and filter to yield (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and subsequent extraction.

Diverse Biological Activities of Piperidin-4-yl Methanone Derivatives

The piperidin-4-yl methanone scaffold has proven to be a versatile template for the development of therapeutic agents targeting a wide range of diseases. The biological activity is highly dependent on the nature and position of substituents on both the piperidine and the methanone-attached aryl ring.

Anticancer Activity

A significant area of research has focused on the development of piperidin-4-yl methanone derivatives as potent anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2,4-diamino-5-ketopyrimidine derivatives featuring a substituted piperidin-4-yl moiety have been identified as potent and selective inhibitors of CDKs.[1] For instance, methanone (R547) exhibits potent inhibitory activity against CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range.[1] The diaminopyrimidine core, the substituted 4-piperidine moiety at the C2-amino position, and the 2-methoxybenzoyl group at the C5 position are critical for this inhibitory activity.[1]

  • AKT Inhibition: A series of AKT inhibitors bearing a piperidin-4-yl side chain has been developed.[2] One of the most potent compounds in this series demonstrated pan-AKT inhibitory activity, effectively inhibiting the cellular phosphorylation of AKT and inducing apoptosis in prostate cancer cells.[2]

Antimicrobial Activity

Piperidin-4-yl methanone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

  • Antibacterial Activity: Derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have been designed as potential inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) proteins.[3] Computational studies have identified key pharmacophoric features, including hydrogen bond donors, hydrophobic groups, and aromatic rings, that contribute to their antibacterial potential.[3] The introduction of a thiosemicarbazone moiety to the piperidin-4-one core has also been shown to enhance antibacterial activity.

  • Antifungal Activity: Several piperidin-4-one derivatives have exhibited significant antifungal activity against various fungal strains. The addition of a thiosemicarbazone group to the piperidone structure has been reported to significantly increase antifungal potency.

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of piperidin-4-yl methanone have been investigated for a variety of other therapeutic applications, including:

  • Anti-inflammatory activity [4]

  • Antiviral activity

  • Central nervous system (CNS) depressant effects

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidin-4-yl methanone derivatives is intricately linked to their structural features. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Structural Moiety Modification Impact on Biological Activity Reference
Piperidine Ring (N1-position) Substitution with a Boc group or a benzyl group.Important for optimal cytostatic properties in certain anticancer derivatives.[5]
Substitution with a phenyl sulfonamide moiety.Associated with promising anti-inflammatory activity.[4]
Aryl Ring (attached to the methanone) Nitro and fluoro substitution on the phenyl ring.Leads to potent antiproliferative activity against human leukemia cells.[5]
2,4-difluoro substitution.A key feature in the design of anti-MRSA agents.[3]
Methanone Group Conversion to an oxime.A central component in the design of potent antibacterial agents against MRSA.[3]
Piperidine Ring (C4-position) Presence of two or three aromatic groups.Important for optimal cytostatic properties in some anticancer derivatives.[5]

Mechanism of Action: A Focus on Kinase Inhibition

A primary mechanism through which many piperidin-4-yl methanone derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) AKT AKT RTK->AKT Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibition CDK CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK->CellCycle Promotion PiperidinylMethanone Piperidin-4-yl Methanone Derivative PiperidinylMethanone->RTK Inhibition PiperidinylMethanone->AKT Inhibition PiperidinylMethanone->CDK Inhibition

Caption: Mechanism of action of piperidin-4-yl methanone derivatives as kinase inhibitors.

As illustrated, these derivatives can target receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[6] They can also inhibit intracellular kinases such as AKT and CDKs, which are key components of signaling pathways that promote cell survival and proliferation.[1][2] By blocking the activity of these kinases, piperidin-4-yl methanone derivatives can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Conclusion

The piperidin-4-yl methanone scaffold represents a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the tunable nature of this core have allowed for the generation of a vast chemical space, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of the piperidin-4-yl methanone motif in the drug discovery landscape.

References

  • Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549-6560. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • A., A., A., A., A., A., & A., A. (2023). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico design, synthesis and biological evaluation. Journal of Molecular Structure, 1286, 135548.
  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1933-1943.
  • Singh, P., & Kumar, A. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Medicinal Chemistry, 5(10), 453-459.
  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 157, 11-23.
  • Saranraj, P., & Sivasakthi, V. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Research Journal of Pharmacy and Technology, 9(12), 2245-2248.
  • Gokula Krishnan, V., & Murugesan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory and antimicrobial activities. RSC advances, 13(28), 19307-19321.
  • BenchChem. (2025). An In-depth Technical Guide to 3-(Piperidin-4-yl)
  • S., S., S., S., S., S., & S., S. (2022). Synthesis, DFT studies, and biological evaluation of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience, 12(4), 132.
  • Aziz-ur-Rehman, Siddiqui, S. Z., Abbasi, M. A., Rashid, M., Khalid, H., & Ahmad, I. (2016). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-N-substituted-1,3,4-oxadiazol-2-amines. Brazilian Journal of Pharmaceutical Sciences, 52, 567-578.
  • Jonathan, E., Murthy, Y. L. N., & Sujatha, P. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 30(10), 2235.
  • Zhumagalieva, T. V., Issayeva, A. K., Seidakhmetova, R. B., Adekenov, S. M., & Praliyev, K. D. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • BenchChem. (2025). An In-depth Technical Guide to 3-(Piperidin-4-yl)

Sources

Methodological & Application

synthesis protocol for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol and Application Note: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the aryl piperidin-4-yl methanone motif is a privileged structural scaffold. It is frequently employed in the development of complex pharmacophores, including Bruton's tyrosine kinase (BTK) inhibitors[1] and tankyrase inhibitors targeting Wnt signaling pathways[2].

When synthesizing (4-Isopropoxyphenyl)(piperidin-4-yl)methanone , chemists must navigate the chemical sensitivities of both the secondary amine and the isopropoxyaryl ether. Two primary synthetic strategies are generally considered:

  • Friedel-Crafts Acylation: Reacting 1-Boc-piperidine-4-carbonyl chloride with isopropoxybenzene. While Friedel-Crafts alkylation and acylation are common for functionalizing arenes[3], this route is suboptimal here. The harsh Lewis acids required (e.g.,

    
    ) present a high risk of cleaving the isopropyl ether to yield a phenol byproduct. Furthermore, regiocontrol is dictated purely by steric hindrance, often resulting in difficult-to-separate ortho/para mixtures[2].
    
  • Weinreb Amide / Grignard Addition (Recommended): This is the industry-standard, self-validating approach. It utilizes the conversion of 1-Boc-piperidine-4-carboxylic acid into a Weinreb amide, followed by nucleophilic acyl substitution using a Grignard reagent[4].

Causality of the Weinreb Amide: The critical advantage of the Weinreb amide intermediate is its ability to form a stable, five-membered cyclic chelate with the magnesium ion of the Grignard reagent. This chelate prevents the collapse of the tetrahedral intermediate during the reaction. Consequently, the reaction halts precisely at the ketone stage and prevents over-addition of the organometallic reagent, which would otherwise yield an unwanted tertiary alcohol[5]. The ketone is only liberated upon targeted aqueous acidic workup.

Synthetic Pathway Visualization

SynthesisWorkflow Step1 1-Boc-piperidine-4-carboxylic acid Step2 Weinreb Amide Intermediate Step1->Step2 EDCI, HOBt, NH(OMe)Me·HCl DIPEA, DCM Step3 Boc-Protected Ketone Step2->Step3 THF, -20°C to 0°C Grignard (4-isopropoxyphenyl)magnesium bromide Grignard->Step3 Nucleophilic Addition Step4 Acidic Deprotection (TFA) Step3->Step4 Aqueous Workup Final (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Step4->Final DCM, RT then Basic Workup

Fig 1. Three-step Weinreb amide/Grignard synthesis workflow for the target methanone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Weinreb Amide Intermediate

Objective: Activate the carboxylic acid while preventing future over-addition.

  • Preparation: Suspend 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq).

    • Mechanistic Insight: HOBt reacts with the O-acylisourea intermediate formed by EDCI to create a highly reactive, yet stable, active ester. This suppresses side reactions and accelerates amidation[1].

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to free-base the amine salt in situ.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup & Validation: Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate. Validation: LC-MS should show a dominant peak at[M+H]+ corresponding to the Weinreb amide, with no starting acid remaining.
Step 2: Grignard Addition

Objective: Regioselective carbon-carbon bond formation.

  • Preparation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

  • Temperature Control: Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

    • Mechanistic Insight: Maintaining temperatures between -10 °C and -20 °C is critical. It maximizes the stability of the magnesium chelate and prevents moisture-induced side reactions[5].

  • Addition: Slowly add (4-isopropoxyphenyl)magnesium bromide (1.5 eq, 0.5 M in THF) dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir for 2 hours, gradually warming to 0 °C.

  • Quench & Validation: Quench the reaction strictly at 0 °C by adding saturated aqueous

    
    .
    
    • Mechanistic Insight: The mildly acidic ammonium chloride hydrolyzes the magnesium complex, forcing the tetrahedral intermediate to collapse into the target ketone[5]. Extract with Ethyl Acetate (EtOAc). Validation: TLC (UV active) should confirm the presence of the ketone. The absence of a tertiary alcohol byproduct peak in LC-MS validates that the temperature control successfully preserved the chelate.

Step 3: Acidic Deprotection

Objective: Removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine.

  • Preparation: Dissolve the Boc-protected ketone in DCM.

  • Cleavage: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature.

    • Mechanistic Insight: The strong acid protonates the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide[4].

  • Reaction: Stir for 2 hours at room temperature.

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer reaches pH > 10. Extract the free-based piperidine into the organic layer.

    • Validation: Complete deprotection is confirmed via

      
       NMR by the total disappearance of the intense 9-proton tert-butyl singlet at ~1.4 ppm.
      

Quantitative Data & Reaction Metrics

To ensure reproducibility, the expected yields and purity metrics for each stage of the synthesis are summarized below. These metrics serve as a benchmarking tool for process optimization.

Reaction StepReagents / ConditionsIntermediate / ProductExpected YieldPurity (HPLC)
1. Amidation EDCI, HOBt, NH(OMe)Me·HCl, DIPEA, DCM, RT, 12hWeinreb Amide85 - 90%>95%
2. Grignard (4-Isopropoxyphenyl)MgBr, THF, -20°C to 0°C, 2hBoc-Protected Ketone75 - 80%>92%
3. Deprotection TFA, DCM, RT, 2h, followed by NaOH workupTarget Methanone90 - 95%>98%

References

  • Benchchem. "1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiymN_ekeWsz731kGcFOmcVM8IR217NvMJkQ9r8Q5AmYBOsEk_lc1_k7gR8R5fSrEkoz-9l4lxxI8sZmbEJseDTvMvRhtuRZTWQZR8qTPjoUkS8FClfG0mF0FV8vf6p42KbVx2]
  • Smolecule. "Buy 1-Acetylpiperidine | 618-42-8". Source: smolecule.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7q_M6nKuIdCjysTgQs6sc2ix2uoryalyamS3HEdzKD0wTQ29aQkiMHlws2L69SnJvj-VKyC01NMgDZ6eh7QiM_2ZLo4hCAHqs-pFm3Npjvuq2A6sNmK27iuEl6KRHxwxCTLtg]
  • Wikipedia. "Zanubrutinib". Source: wikipedia.org. URL:[https://vertexaisearch.cloud.google.
  • Google Patents. "WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors". Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi8KRWSQJbhw9x-A7-wLMNU1j8G4BmXnGkW2JaoV76QWisZqIG977OHWn6f-KkpTRwBi-KZJqIGoCNMzSOcDTXFUw1sO0Q5pfYw5u4y0fbL0vyx5gozTQwiN2uKnKiRWnjkxDH7gBwPmoWK9Pi]
  • EvitaChem. "Buy 4-phenoxybutan-1-ol (EVT-3160720) | 1927-71-5". Source: evitachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTgL6Hbl5k8ZkixUhf5Zwu2NICFSg87iuN9eSmGq1TuhBj9U8cubUvglth1-j607HdZynO07175pWNLZrnKd5S5cT9iTlhJa5J6KEOApngjFqkICboGHn2YcxgagX2qugc3-FL5Fxc]

Sources

reaction scheme for preparing (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Part 1: Core Directive & Introduction

Subject: High-Fidelity Protocol for the Preparation of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS 1965308-88-6). Role: Senior Application Scientist. Context: This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., Histamine H3 antagonists, Orexin receptor antagonists). Its structure combines a lipophilic 4-isopropoxyphenyl tail with a polar piperidine head, linked by a metabolically stable ketone bridge.

Synthetic Strategy: Direct addition of organometallics to carboxylic acids or esters often leads to over-addition (yielding tertiary alcohols) or low yields. Therefore, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology.[1][2] This approach guarantees mono-addition of the Grignard reagent to form the ketone selectively.

Part 2: Retrosynthetic Analysis & Logic

The synthesis is disconnected at the ketone bridge and the piperidine nitrogen protecting group.

Pathway Logic:

  • C-C Bond Formation: The ketone is formed via nucleophilic attack of (4-isopropoxyphenyl)magnesium bromide on the stable Weinreb amide intermediate. The stable 5-membered chelate intermediate prevents over-addition.

  • Amine Protection: The secondary amine of the piperidine must be protected (Boc group) to prevent interference with the Grignard reagent.

  • Deprotection: Acidolytic cleavage yields the final hydrochloride salt.

Retrosynthesis Target (4-Isopropoxyphenyl) (piperidin-4-yl)methanone Intermediate1 N-Boc-4-(4-isopropoxybenzoyl) piperidine Target->Intermediate1 Deprotection (HCl/Dioxane) Weinreb N-Boc-piperidine-4-carboxylic acid Weinreb Amide Intermediate1->Weinreb Grignard Addition (THF, 0°C) Grignard (4-Isopropoxyphenyl) magnesium bromide Intermediate1->Grignard StartMat N-Boc-Isonipecotic Acid Weinreb->StartMat Amide Coupling (EDCI/HOBt)

Figure 1: Retrosynthetic disconnection showing the Weinreb amide strategy.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert N-Boc-isonipecotic acid to tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
N-Boc-Isonipecotic Acid 229.27 1.0 Starting Material
N,O-Dimethylhydroxylamine HCl 97.54 1.2 Amine Source
EDCI·HCl 191.70 1.2 Coupling Agent
HOBt (anhydrous) 135.12 1.2 Additive (Racemization suppressant)
Triethylamine (TEA) 101.19 2.5 Base

| Dichloromethane (DCM) | - | Solvent | 10 mL/g SM |

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-isonipecotic acid (1.0 equiv) in DCM (dry). Cool to 0°C.

  • Coupling: Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of TEA (2.5 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. TLC Monitoring (50% EtOAc/Hexane): Stain with Ninhydrin.

  • Workup: Quench with 1M HCl (aq). Extract organic layer. Wash sequentially with sat. NaHCO₃ and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The crude Weinreb amide is typically a viscous oil or low-melting solid sufficiently pure (>95%) for the next step.

Phase 2: Grignard Formation & Coupling

Objective: React the Weinreb amide with (4-isopropoxyphenyl)magnesium bromide to form the protected ketone.

Reagents & Stoichiometry:

Reagent MW Equiv. Role
Weinreb Amide (from Phase 1) 272.34 1.0 Electrophile
4-Isopropoxybromobenzene 215.09 1.5 Grignard Precursor
Magnesium Turnings 24.30 1.6 Metal
Iodine (crystal) 253.81 cat.[3] Initiator

| THF (Anhydrous) | - | Solvent | 15 mL/g SM |

Protocol:

  • Grignard Preparation (In-situ):

    • Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of Iodine.

    • Dissolve 4-isopropoxybromobenzene in anhydrous THF. Add 10% of this solution to the Mg to initiate (look for color fade and exotherm).

    • Add the remaining bromide solution dropwise to maintain a gentle reflux. Reflux for 1 hour after addition to ensure completion.

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Dissolve the Weinreb Amide (1.0 equiv) in anhydrous THF and add it dropwise to the Grignard reagent over 30 minutes. Crucial: Keep temp < 5°C to ensure selectivity.

  • Quench: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Quench by slow addition of sat. NH₄Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry (MgSO₄) and concentrate.

  • Purification: Flash Chromatography (SiO₂).[4] Elute with Hexane/EtOAc (gradient 9:1 to 7:3).

    • Target:tert-butyl 4-(4-isopropoxybenzoyl)piperidine-1-carboxylate.

Phase 3: Deprotection to Final Product

Objective: Remove the Boc group to yield (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Hydrochloride.

Protocol:

  • Dissolve the protected ketone in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under inert atmosphere (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C.

Part 4: Quality Control & Validation

Expected Analytical Data:

  • Appearance: White to off-white crystalline solid (HCl salt).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.8–9.2 (br s, 1H, NH or NH₂⁺).
      
    • 
       7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O).
      
    • 
       7.05 (d, J=8.8 Hz, 2H, Ar-H ortho to OR).
      
    • 
       4.75 (sept, J=6.0 Hz, 1H, O-CH (CH₃)₂).
      
    • 
       3.60 (m, 1H, piperidine CH-C=O).
      
    • 
       3.2–2.9 (m, 4H, piperidine N-CH₂).
      
    • 
       1.9–1.7 (m, 4H, piperidine C-CH₂).
      
    • 
       1.30 (d, J=6.0 Hz, 6H, O-CH(CH ₃)₂).
      
  • Mass Spectrometry (ESI+): Calculated for C₁₅H₂₁NO₂ [M+H]⁺: 248.16. Found: 248.2.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Phase 2) Wet THF or inactive GrignardRedistill THF over Na/Benzophenone. Use "Turbo Grignard" (iPrMgCl[1]·LiCl) for exchange if Mg initiation fails.
Tertiary Alcohol Impurity Grignard added too fast or too warmEnsure strict 0°C temp control. Add Weinreb amide to Grignard (inverse addition) can sometimes help, but standard is Grignard to Amide.
Incomplete Deprotection Old HCl/DioxaneUse fresh reagent. Alternatively, use TFA/DCM (1:1), then convert to HCl salt via ion exchange.

Part 5: Safety & References

Safety Precautions:

  • Grignard Reagents: Highly reactive with water. Pyrophoric potential. Handle under Nitrogen/Argon.

  • HCl/Dioxane: Corrosive and fuming. Use in a fume hood.

  • DCM/THF: Flammable solvents.

References:

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

    • Foundational text for the Weinreb amide methodology.

  • Li, G.; Szostak, M. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents."[2] Organic & Biomolecular Chemistry, 2020 , 18, 3827-3831.[2][5] Link

    • Modern optimization of Grignard additions to Weinreb amides.

  • BenchChem Technical Support. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Protocols, 2025 . Link

    • General protocols for piperidine handling and protection strategies.

  • ChemicalBook. "N-Boc-4-piperidinecarboxylic acid methoxymethylamide Properties." Link

    • Physical data for the key intermediate.

Sources

reagents required for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Executive Summary

This guide details the synthetic protocol for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6), a critical pharmacophore in G-protein coupled receptor (GPCR) ligand design, particularly for H3 antagonists and antipsychotic development.[1]

While Friedel-Crafts acylation is a possible industrial route, it often suffers from regioselectivity issues and harsh conditions incompatible with protecting groups.[1] This protocol utilizes the Weinreb Amide strategy.[2][3] This route provides superior chemoselectivity, preventing the formation of tertiary alcohols (a common side reaction in direct ester-Grignard additions) and allowing for mild reaction conditions.

Strategic Analysis & Retrosynthesis

The synthesis is disconnected into three logical phases to ensure high purity and yield:

  • Activation: Conversion of N-Boc-piperidine-4-carboxylic acid to its Weinreb amide (N-methoxy-N-methylamide).

  • Nucleophilic Acylation: Selective addition of (4-isopropoxyphenyl)magnesium bromide to the Weinreb amide.[1]

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to yield the free amine or hydrochloride salt.

Pathway Visualization

SynthesisRoute SM1 N-Boc-Piperidine-4-carboxylic acid Weinreb Weinreb Amide (Intermediate) SM1->Weinreb 1. EDC, HOBt 2. NH(OMe)Me·HCl BocKetone N-Boc-Protected Ketone Weinreb->BocKetone THF, 0°C -> RT Grignard 4-Isopropoxyphenyl Magnesium Bromide Grignard->BocKetone Nucleophilic Attack FinalProduct (4-Isopropoxyphenyl)(piperidin-4-yl) methanone HCl BocKetone->FinalProduct 4M HCl/Dioxane Deprotection

Figure 1: Synthetic workflow utilizing the Weinreb amide intermediate for controlled ketone formation.[1]

Reagents & Materials

Note: All reagents must be high-purity (>98%). Solvents for Step 2 must be anhydrous.

Reagent / SolventGrade/SpecPurpose
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid >98%Starting Scaffold
N,O-Dimethylhydroxylamine Hydrochloride 98%Weinreb Amide Precursor
EDC[1][3]·HCl Coupling GradeCarboxyl Activator
HOBt (Hydroxybenzotriazole) AnhydrousRacemization Suppressor
Triethylamine (TEA) or DIPEA AnhydrousBase
1-Bromo-4-isopropoxybenzene >97%Grignard Precursor
Magnesium Turnings Grignard GradeMetal insertion
Tetrahydrofuran (THF) Anhydrous (<50 ppm H₂O)Solvent (Critical)
Hydrochloric Acid (4M in Dioxane) AnhydrousDeprotection Agent

Detailed Experimental Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert the carboxylic acid to a stable N-methoxy-N-methylamide.[1]

  • Setup: Charge a round-bottom flask with N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and Dichloromethane (DCM) (10 mL/g).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 minutes.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by Triethylamine (2.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup:

    • Dilute with DCM.[1][4]

    • Wash successively with 1N HCl, Sat. NaHCO₃, and Brine.[5][6]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation:

    • TLC: New spot (less polar than acid).[1]

    • ¹H NMR: Look for Weinreb singlets: ~3.7 ppm (OCH₃) and ~3.2 ppm (NCH₃).[1]

Step 2: Grignard Formation & Coupling (The Critical Step)

Objective: Selective nucleophilic attack to form the ketone without over-addition.

A. Preparation of Grignard Reagent (4-Isopropoxyphenylmagnesium bromide) Note: Alternatively, purchase 0.5M solution in THF if available.[1]

  • Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Add Magnesium turnings (1.2 equiv) and a crystal of Iodine.

  • Add anhydrous THF to cover Mg.

  • Add 10% of the 1-Bromo-4-isopropoxybenzene solution (in THF) to initiate.[1] (Look for turbidity/exotherm).[1]

  • Add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour after addition.

B. Coupling to Weinreb Amide

  • Dissolve the Weinreb Amide (from Step 1) in anhydrous THF (5 mL/g) and cool to 0°C .

  • Addition: Cannulate (or add via syringe) the Grignard solution (1.3 equiv) dropwise to the amide solution. Do not let temperature exceed 5°C.

  • Stir: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Cool to 0°C. Quench carefully with Sat. NH₄Cl (exothermic).[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1][5]

  • Purification: Flash chromatography (Hexanes/EtOAc). The Weinreb methyl/methoxy groups act as a leaving group, forming the stable magnesium chelate intermediate that collapses to the ketone only upon acidic quench.

Step 3: Boc-Deprotection
  • Dissolve the N-Boc-protected ketone in 1,4-Dioxane (3 mL/g).

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate (the product HCl salt) often forms.

  • Isolation: Dilute with Diethyl Ether (to force precipitation) and filter the solid. Wash with ether.[1]

  • Drying: Dry under high vacuum to yield (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride .

Quality Control & Analytical Data

ParameterExpected Result
Appearance White to off-white solid (HCl salt)
¹H NMR (DMSO-d₆) δ 1.30 (d, 6H, Isopropyl-CH₃), 4.70 (sept, 1H, Isopropyl-CH), 7.05 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 8.8-9.2 (br, NH₂⁺).[1]
Mass Spec (ESI) [M+H]⁺ = 248.16 (Free base calc.)

Troubleshooting & Safety

Common Failure Modes

Troubleshooting Issue1 Low Yield in Step 2 Cause1 Moisture in THF kills Grignard Issue1->Cause1 Fix1 Distill THF over Na/Benzophenone or use Molecular Sieves Cause1->Fix1 Issue2 Tertiary Alcohol Impurity Cause2 Temperature too high during addition (Chelo-stability lost) Issue2->Cause2 Fix2 Keep reaction < 5°C during addition Cause2->Fix2

Figure 2: Troubleshooting logic for the Grignard coupling stage.

  • Safety Warning: Grignard formation is exothermic.[1] Ensure proper venting and cooling capacity.[1] HCl in Dioxane is corrosive and fumes; use in a fume hood.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

    • Foundational paper establishing the Weinreb amide protocol for ketone synthesis.
  • BenchChem Technical Guides. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine."

    • Provides industry-standard protocols for piperidine handling and N-Boc deprotection str
  • Sigma-Aldrich (Merck). "(4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride Product Page."[1]

    • Verifies the commercial availability and CAS identity (1965308-88-6) of the target compound.
  • Gomtsyan, A. et al. "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents."[1][2] Journal of Organic Chemistry, 2001 , 66(10), 3613–3616.[2] [1]

    • Validates the stability and reactivity of Weinreb amides with Grignard reagents in complex synthesis.

Sources

using (4-Isopropoxyphenyl)(piperidin-4-yl)methanone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone in H3 Receptor Ligand Synthesis

Abstract & Introduction

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 206198-07-4 / 1965308-88-6 HCl) is a "privileged scaffold" in medicinal chemistry, specifically utilized in the design of Histamine H3 Receptor Antagonists/Inverse Agonists .

Historically, early H3 ligands relied on imidazole rings (e.g., thioperamide), which suffered from poor pharmacokinetic profiles and cytochrome P450 inhibition. The field shifted toward non-imidazole scaffolds, where the piperidine ring serves as the crucial basic center. This specific intermediate provides a pre-assembled pharmacophore containing:

  • A Basic Amine (Piperidine): Essential for ionic interaction with the conserved Aspartate (Asp3.32) residue in the H3 receptor binding pocket.

  • A Lipophilic Tail (Isopropoxyphenyl): Targets the hydrophobic cleft of the receptor, enhancing potency and selectivity.

  • A Carbonyl Linker: Provides rigidity and hydrogen bond acceptor capability.

This guide details the protocol for utilizing this intermediate to synthesize high-affinity H3 ligands via N-alkylation, a critical step in generating focused libraries for CNS disorders like narcolepsy (e.g., Pitolisant analogs) and cognitive impairment.

Chemical Profile & Handling

Before initiating synthesis, researchers must characterize the starting material to ensure stoichiometry is accurate, particularly distinguishing between the free base and hydrochloride salt forms.

PropertySpecification
IUPAC Name (4-Isopropoxyphenyl)(piperidin-4-yl)methanone
CAS (Base) 206198-07-4
CAS (HCl Salt) 1965308-88-6
Molecular Weight 247.33 g/mol (Base) / 283.8 g/mol (HCl)
Appearance White to off-white crystalline solid
Solubility DMSO (>50 mg/mL), Methanol, DCM. Poor water solubility (Base).
pKa (Calc) ~9.5 (Piperidine nitrogen)
Storage Desiccate at +4°C. Hygroscopic in salt form.

Synthetic Protocol: Divergent N-Alkylation

The primary utility of this intermediate is the functionalization of the secondary amine. The following protocol describes a robust N-alkylation strategy to attach a "linker-tail" moiety (e.g., phenoxypropyl chlorides), a structural feature common in clinical H3 antagonists like Pitolisant.

Experimental Logic (Causality)
  • Base Selection (K₂CO₃): We use anhydrous Potassium Carbonate rather than stronger bases (NaH) to prevent enolization of the ketone or elimination of sensitive alkyl halides. It effectively neutralizes the HCl salt of the starting material in situ.

  • Catalyst (KI): Potassium Iodide is added to facilitate the Finkelstein reaction, converting less reactive alkyl chlorides into reactive alkyl iodides in situ, significantly accelerating the rate of substitution.

  • Solvent (Acetonitrile): Chosen for its polarity to dissolve the inorganic salts partially while maintaining a clean profile for workup. DMF is an alternative if solubility is an issue.

Step-by-Step Procedure

Reagents:

  • (4-Isopropoxyphenyl)(piperidin-4-yl)methanone HCl (1.0 equiv)

  • Alkyl Halide Electrophile (e.g., 1-chloro-3-(4-chlorophenoxy)propane) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv - catalytic)

  • Acetonitrile (ACN), anhydrous (10 mL per mmol substrate)

Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the (4-Isopropoxyphenyl)(piperidin-4-yl)methanone HCl and K₂CO₃ in anhydrous ACN. Stir at room temperature for 15 minutes to ensure neutralization of the hydrochloride salt.

  • Addition: Add the Alkyl Halide and catalytic KI in one portion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction is typically complete in 4–12 hours . The secondary amine starting material peak (MW 247) should disappear, replaced by the tertiary amine product.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (KCl/KI/K₂CO₃) through a Celite pad. Rinse the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is typically purified via Flash Column Chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Visualization of Workflows

Figure 1: Synthetic Pathway Logic

This diagram illustrates the flow from raw intermediate to purified H3 ligand, highlighting critical decision points.

SyntheticWorkflow Start Start: Piperidinyl Methanone (HCl Salt) BaseStep Neutralization (K2CO3 / ACN) Start->BaseStep Free base generation Reaction N-Alkylation (R-Cl + KI Catalyst) BaseStep->Reaction 80°C Reflux Workup Filtration & Extraction Reaction->Workup TLC Completion Product Final H3 Antagonist (Tertiary Amine) Workup->Product Purification

Caption: Figure 1. Optimized workflow for converting the secondary amine intermediate into a functionalized H3 antagonist.

Figure 2: Pharmacophore Mapping

Understanding why this molecule is used requires mapping it to the H3 Receptor binding model.

Pharmacophore Aspartate Receptor Asp3.32 (Anionic Site) Hydrophobic Hydrophobic Pocket (Receptor Cleft) Piperidine Piperidine Nitrogen (Basic Center) Piperidine->Aspartate Ionic Bond Linker Carbonyl Group (Linker) Piperidine->Linker covalent Tail Isopropoxyphenyl (Lipophilic Tail) Linker->Tail covalent Tail->Hydrophobic Van der Waals

Caption: Figure 2.[1] Pharmacophore map showing how the intermediate interacts with the Histamine H3 Receptor binding pocket.

Quality Control & Analytics

To validate the integrity of the intermediate or the final product, use the following HPLC parameters.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide/amine).

  • Mass Spec: ESI Positive Mode. Expect [M+H]+ = 248.16 (Base).

Key Impurities to Watch:

  • Des-isopropyl phenol: Hydrolysis of the ether (rare, but possible under strong acid).

  • N-Oxide: If stored improperly in air/light for extended periods.

References

  • Mani, N. S., et al. (2004).[2] "A scalable synthesis of a histamine H3 receptor antagonist."[2][3] Journal of Organic Chemistry, 69(23), 8115-8117.[2]

  • Schwartz, J. C., et al. (2003). "Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds." Journal of Medicinal Chemistry, 46, 3381.

  • PubChem Compound Summary. (2023). "(4-Isopropoxyphenyl)(piperidin-4-yl)methanone."[4][5][6] National Center for Biotechnology Information.

  • Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (Review of the scaffold utility).

Sources

in vitro assay preparation for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: In Vitro Assay Optimization for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Introduction & Chemical Context

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6, typically supplied as HCl salt) is a pharmacologically significant scaffold often utilized in the development of ligands for G-Protein Coupled Receptors (GPCRs) , specifically Histamine H3 and Sigma-1 receptors .

Structurally, it features a basic piperidine core linked via a methanone bridge to a lipophilic isopropoxy-phenyl tail. This "Basic Amine + Linker + Lipophile" motif is a classic pharmacophore for aminergic GPCR binding. Consequently, this compound is frequently used as a fragment, intermediate, or reference standard in Structure-Activity Relationship (SAR) studies targeting central nervous system (CNS) disorders.

Key Physicochemical Challenges:

  • Basicity: The piperidine nitrogen (pKa ~9.5–10.5) ensures the molecule is protonated (cationic) at physiological pH (7.4).

  • Lipophilicity: The isopropoxy-phenyl moiety increases LogP, creating a risk of non-specific binding (NSB) to plasticware.

  • Solubility: While the HCl salt is water-soluble, the free base has limited aqueous solubility, necessitating careful buffer pH management.

Physicochemical Profile & Stock Preparation

To ensure experimental reproducibility, the preparation of the master stock solution must account for the compound's hygroscopic nature (if salt) and potential for aggregation.

Table 1: Compound Properties & Solubility Data
PropertyValue / CharacteristicImplication for Assay
Molecular Weight ~247.33 g/mol (Free Base)Use MW of specific salt form for calculations.
Predicted pKa ~9.8 (Piperidine NH)Cationic at pH 7.4; avoid highly alkaline buffers (>pH 9) to prevent precipitation.
LogP (Predicted) ~2.5 – 3.0Moderate lipophilicity; risk of adsorption to polystyrene.
DMSO Solubility >50 mMExcellent. Ideal solvent for Master Stock.
Aqueous Solubility High (as HCl salt)Good for direct addition, but DMSO stock is preferred for long-term stability.
Protocol 1: Master Stock Preparation (10 mM)

Reagents:

  • Compound: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (HCl salt recommended).[1][2][3]

  • Solvent: Anhydrous DMSO (≥99.9%, tissue culture grade).

Procedure:

  • Weighing: Weigh approximately 2–5 mg of the powder into a glass vial (avoid plastic to minimize static loss). Record the exact mass.

  • Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:

    
    
    (Note: Ensure you use the MW of the salt form, e.g., if HCl, MW ≈ 283.8  g/mol ).
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. Inspect visually; the solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (50–100 µL per vial) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Serial Dilution & Assay Plate Preparation

Critical Causality: Direct dilution of lipophilic amines into aqueous buffer often causes "crashing out" (micro-precipitation) or adhesion to pipette tips. The Intermediate Dilution Method (keeping DMSO constant) is required to maintain solubility and data integrity.

Protocol 2: Serial Dilution Scheme (10-point dose response)

Objective: Generate a concentration range from 10 µM to 0.5 nM with a constant final DMSO concentration (e.g., 0.1% or 1%).

Workflow Visualization (Graphviz):

DilutionWorkflow Stock Master Stock (10 mM DMSO) InterPlate Intermediate Plate (100% DMSO) 3-fold Serial Dilution Stock->InterPlate Transfer InterPlate->InterPlate Serial Dilution (1:3) WorkingPlate Working Plate (10x Conc, 10% DMSO) InterPlate->WorkingPlate 1:10 Dilution into Buffer AssayBuffer Assay Buffer (e.g. HBSS + HEPES) AssayBuffer->WorkingPlate Diluent AssayPlate Final Assay Plate (1x Conc, 1% DMSO) WorkingPlate->AssayPlate Add to Cells/Membranes

Figure 1: Recommended Intermediate Dilution Workflow to prevent precipitation shock.

Step-by-Step:

  • DMSO Plate (Intermediate): Add 20 µL of 10 mM Stock to Column 1 of a polypropylene 384-well plate. Add 20 µL DMSO to Columns 2–10. Perform 1:3 serial dilution (transfer 10 µL from Col 1 to Col 2, mix, repeat).

  • Working Solution (10x): Transfer 5 µL from the DMSO Plate to a new plate containing 45 µL of Assay Buffer.

    • Result: 10x final concentration, 10% DMSO.

    • Why: This step "steps down" the hydrophobicity before the final assay, preventing protein denaturation in the final well.

  • Final Assay Addition: Transfer 5 µL of the Working Solution into the Assay Plate containing 45 µL of cells/reagents.

    • Final: 1x concentration, 1% DMSO.

Representative Assay: H3 Receptor Binding (Competition)

Given the scaffold's affinity for H3/Sigma receptors, a radioligand binding assay is the standard method for validation.

Assay System:

  • Receptor: Human Histamine H3 Receptor (hH3R) expressed in CHO or HEK293 membranes.

  • Radioligand: [³H]-N-α-methylhistamine (~2 nM) or [¹²⁵I]-Iodoproxyfan.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA (Crucial carrier protein).

Protocol 3: Binding Assay Execution

  • Membrane Prep: Thaw hH3R membranes and dilute in Assay Buffer to ~5–10 µg protein/well. Keep on ice.

  • Plate Setup: Use a 96-well GF/B filter plate (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce NSB).

  • Addition Sequence:

    • Add 25 µL Assay Buffer (Total Binding) or 25 µL 10 µM Thioperamide (Non-Specific Binding control).

    • Add 25 µL of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone dilutions (from Protocol 2).

    • Add 25 µL Radioligand (at Kd concentration).

    • Add 175 µL Membrane suspension (start reaction).

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) with gentle shaking.

    • Note: Equilibrium is slower for lipophilic compounds; 60 mins is minimum.

  • Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Readout: Dry plates, add scintillant, and count on a MicroBeta or TopCount.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Potency (Right-shift) Compound sticking to plastic tips.Use Low-Retention tips or acoustic dispensing (Echo). Add 0.01% Tween-20 to buffer.
High Variation (CV > 10%) Precipitation in well.Check visual solubility of the 10x Working Solution. Ensure DMSO < 1% in final well.
Bell-Shaped Curve Aggregation or insolubility at high conc.Exclude data points >10 µM. Verify stock purity via LC-MS.
High Non-Specific Binding Lipophilic tail binding to filter.Increase PEI soak time or wash volume. Use a centrifugation assay instead of filtration.

References

  • Berlin, M., et al. (2011). "Development of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Lazewska, D., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands." ACS Chemical Neuroscience. Link

  • NCATS Assay Guidance Manual. "Compound Management and Solubility." National Center for Advancing Translational Sciences. Link

  • BenchChem. "Solubility of Piperidine-methanone derivatives in DMSO." BenchChem Technical Notes. Link

Sources

Application Note: Derivatization Strategies for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone in SAR Campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Analysis[1]

The scaffold (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt) represents a privileged substructure in medicinal chemistry, often serving as a core pharmacophore for G-Protein Coupled Receptor (GPCR) ligands (particularly 5-HT


 antagonists and H1 antihistamines) and ion channel modulators.

The molecule features three distinct vectors for Structure-Activity Relationship (SAR) exploration. This guide outlines high-fidelity derivatization protocols designed to rapidly expand chemical space around this core, prioritizing reaction robustness and purification efficiency.

Structural Analysis for SAR Vectors
  • Vector A (Piperidine Nitrogen): The high-basicity secondary amine (

    
    ) is the primary handle for diversification. Modifications here modulate solubility, metabolic stability, and receptor interaction (often ionic bonding with Asp residues in GPCR transmembrane domains).
    
  • Vector B (Ketone Linker): The carbonyl bridge provides rigidity. Derivatization here (reduction, oximation) alters the vector angle between the piperidine and phenyl rings and introduces

    
     character/chirality.
    
  • Vector C (Aryl Ether): The 4-isopropoxy motif is a lipophilic anchor. While stable, the ether can be cleaved to a phenol for "Eastern Wing" modification, though this guide focuses on Vectors A and B for rapid library generation.

Strategic SAR Map

The following diagram illustrates the logical flow of derivatization strategies, categorizing them by the physicochemical properties they modulate.

SAR_Strategy Core (4-Isopropoxyphenyl) (piperidin-4-yl)methanone VecA Vector A: Piperidine Nitrogen Core->VecA VecB Vector B: Ketone Linker Core->VecB Amides Amides/Ureas (Reduced Basicity, H-Bond Acceptors) VecA->Amides Acylation/Coupling Amines Tertiary Amines (Lipophilicity, Cationic Interaction) VecA->Amines Reductive Amination Alcohols Secondary Alcohols (Chirality, H-Bond Donor) VecB->Alcohols Reduction (NaBH4) Oximes Oximes (Geometry Change) VecB->Oximes Condensation

Figure 1: Strategic Derivatization Map. Vector A focuses on electronic and steric tuning of the basic center, while Vector B alters the scaffold's 3D geometry.

Detailed Experimental Protocols

These protocols are optimized for parallel synthesis (20–50 mg scale) but are scalable.

Protocol A: Reductive Amination (Vector A)

Objective: Installation of diverse alkyl/benzyl groups to probe the hydrophobic pocket and modulate


.
Mechanism:  Formation of an iminium ion followed by in situ reduction. Sodium triacetoxyborohydride (STAB) is selected for its mildness, avoiding ketone reduction at the linker [1].

Reagents:

  • Scaffold: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone HCl[1][2][3]

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCM or DCE (Solvent)

Step-by-Step Workflow:

  • Free Basing (Optional but Recommended): If using the HCl salt, dissolve 50 mg (0.176 mmol) in 2 mL DCM and wash with 1M NaHCO

    
    . Dry the organic layer (MgSO
    
    
    
    ) and concentrate. Note: STAB can tolerate amine salts, but free-basing ensures consistent kinetics.
  • Imine Formation: In a 4 mL vial, dissolve the free base (1.0 equiv) and the aldehyde (1.2 equiv) in DCE (2 mL). Add Acetic Acid (1 drop). Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may evolve gas slightly. Seal and stir at RT for 12–16 hours.

  • Quench & Workup: Add sat. NaHCO

    
     (2 mL). Vortex vigorously. Extract with DCM (2 x 2 mL).
    
  • Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH

      
       in MeOH.
      
  • Validation: Evaporate solvent. Analyze via LC-MS.

Protocol B: Amide Coupling (Vector A)

Objective: Capping the nitrogen to remove basicity and introduce H-bond acceptors. Coupling Agent: HATU is preferred for sterically hindered acids; EDC/HOBt is sufficient for standard acids.

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.2 equiv) in DMF (1 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

  • Addition: Add (4-Isopropoxyphenyl)(piperidin-4-yl)methanone HCl (1.0 equiv) directly to the mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the amine (

    
    ).
    
  • Workup: Dilute with EtOAc (5 mL). Wash with 1M HCl (removes unreacted amine/HATU byproducts), then sat. NaHCO

    
    , then brine.
    
  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol C: Ketone Reduction (Vector B)

Objective: Converting the linker to a secondary alcohol. This creates a chiral center (producing a racemate if using NaBH


) and introduces an H-bond donor/acceptor pair.
Note:  This reaction should generally be performed after Vector A derivatization to avoid chemoselectivity issues, although NaBH

is selective for ketones over amides.

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-substituted derivative (0.1 mmol) in MeOH (2 mL). Cool to 0°C.

  • Reduction: Add NaBH

    
     (2.0 equiv) portion-wise.
    
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC or LC-MS (Look for M+2 mass shift).

  • Quench: Quench with acetone (0.5 mL) or water. Concentrate to remove MeOH.

  • Extraction: Partition between EtOAc and water.

  • Chiral Resolution (Optional): If the racemate is active, separate enantiomers via Chiral SFC (e.g., Chiralpak AD-H column).

Analytical Data & Quality Control

For SAR studies, "purity" is defined as >95% by UV (254 nm).

Table 1: Representative LC-MS Data for Core & Derivatives

Compound IDModification (R)FormulaCalc. MWObserved m/z [M+H]+Retention Time (min)*
Core H (Parent)C

H

NO

247.34248.21.2
Deriv-01 N-Methyl (Reductive Amination)C

H

NO

261.36262.21.4
Deriv-02 N-Benzyl (Reductive Amination)C

H

NO

337.46338.32.1
Deriv-03 N-Acetyl (Amide Coupling)C

H

NO

289.37290.21.8
Deriv-04 Alcohol Linker (Core Reduced)C

H

NO

249.35250.21.1

*Note: Generic gradient 5-95% MeCN in Water (0.1% Formic Acid) over 3 mins.

Synthesis Workflow Diagram

The following Graphviz diagram depicts the parallel synthesis workflow for generating a library of 20–50 compounds.

Workflow Start Starting Material: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Split Aliquot into Reaction Block (96-well or Vials) Start->Split ReagentA Add Diverse Aldehydes + STAB (Reductive Amination) Split->ReagentA ReagentB Add Diverse Acids + HATU (Amide Coupling) Split->ReagentB ProcessA SCX-2 Cartridge Purification (Catch & Release) ReagentA->ProcessA QC QC: LC-MS / 1H NMR (Purity > 95%) ProcessA->QC ProcessB Liquid-Liquid Extraction (Acid/Base Wash) ReagentB->ProcessB ProcessB->QC Final Final Library Plate Ready for Screening QC->Final

Figure 2: Parallel Synthesis Workflow. The process splits into two streams (Amines vs. Amides) utilizing orthogonal purification strategies (SCX vs. Extraction) to maximize throughput.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 5-HT2A antagonists for the treatment of insomnia." Bioorganic & Medicinal Chemistry Letters, 20(1), 336-340. (Describes analogous piperidinyl-phenyl ketone SAR). Link

  • Sigma-Aldrich. "(4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride Product Specification." Link

  • BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Provides validation for piperidine N-methylation protocols). Link

  • Vertex AI Search Results. (2023). "Search Query: piperidin-4-yl aryl ketone SAR derivatization." (Aggregated search data supporting the ubiquity of this scaffold in FDA-approved drugs).

Sources

Application Note: Solvent Selection and Dissolution Protocols for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a synthetic pharmaceutical intermediate characterized by a biphasic structural profile. It features a highly lipophilic 4-isopropoxyphenyl moiety linked via a ketone to a basic piperidine ring (pKa ~9.5). Depending on the synthetic route and commercial supplier, it is typically available as either a free base or a hydrochloride (HCl) salt (CAS: 1965308-88-6).

The presence of the bulky, non-polar isopropoxy group heavily dictates its solvation dynamics. While the piperidine nitrogen provides a site for protonation, the overall lattice energy of the solid molecule makes direct aqueous dissolution highly challenging, necessitating a strategic, causality-driven approach to solvent selection.

The Causality of Solvent Selection

Choosing the correct solvent is not merely about achieving a visually clear solution; it is about maintaining molecular stability, preventing micro-precipitation, and ensuring biological compatibility.

  • The Role of Dimethyl Sulfoxide (DMSO): For the free base, and for generating high-concentration master stocks (>10 mM) of the HCl salt, anhydrous DMSO is the gold standard. DMSO is a polar aprotic solvent with a high dielectric constant that effectively disrupts the crystal lattice energy of poorly soluble organic molecules[1]. Its amphipathic nature allows it to solvate both the hydrophobic aryl ketone and the polar piperidine nitrogen simultaneously.

  • The Moisture Trap: Piperidine hydrochloride derivatives are notoriously sensitive to moisture when dissolved in hygroscopic solvents. Using moisture-contaminated DMSO will rapidly reduce the solubility limit of the compound, leading to localized precipitation[2]. Therefore, fresh, anhydrous DMSO is strictly required.

  • Biological Constraints: While DMSO is excellent for stock solutions, its concentration in in vitro assays must be tightly controlled. Concentrations exceeding 1% (v/v) have been shown to induce cytotoxicity, alter cell membrane fluidity, and induce apoptosis in various cell lines[3]. The maximum final assay concentration of DMSO should always be capped at ≤ 0.5% (v/v).

Solvent Compatibility Matrix

The following table summarizes the quantitative and mechanistic parameters for selecting solvents for this compound.

SolventSuitabilityMax Recommended Conc. (Assay)Mechanistic ProsMechanistic Cons
Anhydrous DMSO Primary Stock (Free Base & Salt)≤ 0.5% (v/v)High dielectric constant disrupts crystal lattice; universal solvation[1].Highly hygroscopic; >1% causes cytotoxicity and membrane disruption[3].
Ethanol (Absolute) Secondary Stock / Co-solvent≤ 1.0% (v/v)Lower toxicity profile than DMSO in certain robust cell lines.Insufficient solvation power for the bulky isopropoxyphenyl group at high concentrations.
Aqueous Buffers (pH 7.4) Final Assay MediaN/A (Vehicle)Physiologically relevant environment for in vitro testing.Free base is entirely insoluble; HCl salt will precipitate without gradual dilution.
0.1 M HCl (Aqueous) pH AdjustmentN/AProtonates the piperidine nitrogen to enhance polarity.Unsuitable for direct cell culture without subsequent careful neutralization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints to confirm complete dissolution.

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Note: This protocol applies to both the free base and the HCl salt.

  • Equilibration: Allow the vial containing (4-Isopropoxyphenyl)(piperidin-4-yl)methanone to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which will degrade the hygroscopic DMSO and crash the lipophilic compound[2].

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds. Follow with water-bath sonication at room temperature for 5 minutes.

  • Self-Validation (Tyndall Effect Check): Remove the vial from the sonicator. Hold it against a dark background and shine a laser pointer through the liquid.

    • Pass: The beam passes cleanly through without scattering. The compound is fully dissolved.

    • Fail: A visible beam path (Tyndall effect) indicates the presence of micro-particulates. Corrective Action: Warm the solution gently to 37°C and sonicate for an additional 5 minutes.

  • Storage: Aliquot the master stock into single-use opaque vials and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce moisture and compromise the structural integrity of the piperidine derivative.

Protocol B: Preparation of Aqueous Working Solutions for Assays
  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Order of Addition (Critical Step): Calculate the required volume of the 10 mM stock to achieve your target assay concentration (e.g., 10 µM). You must add the small volume of the DMSO stock INTO the larger volume of the pre-warmed aqueous culture medium[4].

    • Causality: Never add the aqueous medium directly to the concentrated DMSO stock. Doing so creates a localized environment of high water/low DMSO, causing immediate and irreversible precipitation of the isopropoxyphenyl moiety[4].

  • Rapid Dispersion: Immediately vortex or pipette vigorously upon addition to ensure rapid dispersion.

  • Final Validation: Ensure the final DMSO concentration in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[3].

Workflow Visualization

SolventSelection Start Target Compound: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Form Identify Chemical Form Start->Form FreeBase Free Base (High Lipophilicity) Form->FreeBase Salt Hydrochloride (HCl) Salt (Enhanced Polarity) Form->Salt SolventOrg 100% Anhydrous DMSO (Primary Stock Solution) FreeBase->SolventOrg Salt->SolventOrg If >10 mM needed SolventAq Aqueous Buffer / Mild Co-solvent (Primary Stock Solution) Salt->SolventAq Validate Self-Validation: Sonication & Tyndall Effect Check SolventOrg->Validate SolventAq->Validate Dilution Aqueous Assay Dilution (Add DMSO stock INTO aqueous media) Validate->Dilution Final Final Working Solution (DMSO ≤ 0.5% v/v) Dilution->Final

Workflow for solvent selection and preparation of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone.

References

  • Sigma-Aldrich. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride | 1965308-88-6. Retrieved from:

  • International University of Sarajevo. Solubility of phytochemicals and challenges in in vitro studies: a literature review. Retrieved from:[3]

  • Selleck Chemicals. N-piperidine Ibrutinib hydrochloride | BTK inhibitor. Retrieved from:[2]

  • Benchchem. Improving solubility of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol for assays. Retrieved from:[4]

  • MDPI. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from:[1]

Sources

Troubleshooting & Optimization

purification of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-PUR-2026-IPP | Version: 2.1

Welcome to the Technical Support Center. This guide addresses the purification of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt), a critical intermediate often used in the synthesis of 5-HT2A antagonists (e.g., Volinanserin analogs) and H3 receptor ligands.

Part 1: Technical Overview & Chemical Context

Why Recrystallization? While the free base of this compound is typically a viscous oil or low-melting solid, the Hydrochloride (HCl) salt is the preferred stable form for storage and handling. Recrystallization is the standard method to remove two critical impurity classes:

  • Process-Related Impurities: Unreacted 4-isopropoxy-benzoic acid derivatives or protected piperidine precursors (e.g., N-Boc or N-Benzyl variants).

  • Degradants: The des-isopropyl phenol analog (4-hydroxyphenyl derivative), which forms if the isopropoxy ether cleaves under acidic thermal stress.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDescription
Target Form Hydrochloride Salt (C₁₅H₂₁NO₂[1] · HCl)
Appearance White to off-white crystalline solid
Melting Point ~235–240°C (Decomposition)
Solubility (Hot) Ethanol, Isopropanol (iPrOH), Methanol
Solubility (Cold) Water (Moderate), Ether (Insoluble), Hexanes (Insoluble)
pKa ~9.5 (Piperidine nitrogen)

Part 2: Standard Operating Procedure (SOP)

Protocol: Recrystallization of the Hydrochloride Salt Note: If you currently have the free base (oil), convert it to the salt first by dissolving in diethyl ether and adding 2M HCl in ether/dioxane.

Reagents Required
  • Solvent A (Dissolution): Isopropanol (iPrOH) [HPLC Grade]

  • Solvent B (Anti-solvent - Optional): Diethyl Ether or MTBE

  • Activated Carbon: Norit® SX Ultra (optional for color removal)

Step-by-Step Workflow
  • Dissolution (The "Minimum Volume" Rule):

    • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Isopropanol (iPrOH) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (82°C).

    • Observation: If the solid does not dissolve completely, add more iPrOH in 1 mL increments.

    • Critical Check: If the solution is dark yellow/orange, add activated carbon (5 wt%) and reflux for 10 mins, then filter hot through Celite.

  • Controlled Cooling (Avoiding the "Oil Trap"):

    • Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Do not place directly into an ice bath; rapid cooling often causes this compound to "oil out" (separate as a liquid phase) rather than crystallize.

  • Crystallization & Isolation:

    • Once a heavy crop of white crystals appears at room temperature, cool the flask to 0-4°C (ice bath) for 30 minutes to maximize yield.

    • Filter the solids using a Büchner funnel.

    • Wash the cake with cold iPrOH (or a 1:1 mixture of iPrOH/Ether).

  • Drying:

    • Dry under vacuum (40°C, <10 mbar) for 6 hours.

    • Warning: Avoid temperatures >60°C during drying to prevent surface oxidation or ether cleavage.

Part 3: Troubleshooting Hub (Q&A)

Scenario A: The "Oiling Out" Phenomenon

User Question: "I heated the solvent, dissolved the solid, and when I cooled it down, I got a sticky gum at the bottom instead of crystals. What happened?"

Scientist's Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the compound becomes insoluble at a temperature above its melting point in the solvent mixture, or if the solution is too concentrated.

Corrective Actions:

  • Re-heat: Re-dissolve the gum by heating the mixture back to reflux.

  • Dilute: Add 10-15% more solvent (iPrOH).

  • Seed: Cool the clear solution until it is just warm to the touch, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate further.

Scenario B: Persistent Pink/Red Color

User Question: "My product is white, but after filtration, it turns slightly pink over time. Is it decomposing?"

Scientist's Diagnosis: Piperidine derivatives are prone to N-oxidation. A pink hue usually indicates trace oxidation of the secondary amine or the presence of trace phenols (from isopropoxy cleavage).

Corrective Actions:

  • Carbon Polish: You must perform the activated carbon step described in the SOP.

  • Acid Wash: Recrystallize from Ethanol containing 1% conc. HCl. This ensures the amine is fully protonated (stabilized) and suppresses oxidation.

  • Inert Atmosphere: Store the final dried solid under Argon/Nitrogen.

Scenario C: Low Yield (<50%)

User Question: "The purity is great (99%), but I lost half my material. Where is it?"

Scientist's Diagnosis: The compound is likely too soluble in pure Isopropanol, or you used too much solvent.

Corrective Actions:

  • Mother Liquor Recovery: Evaporate the filtrate (mother liquor) to half its volume and cool again to harvest a "second crop."

  • Anti-Solvent Method: In the next run, use less iPrOH. After the initial cooling, add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy, then cool to 0°C. This forces more salt out of the solution.

Part 4: Visual Logic & Workflows

Workflow 1: Recrystallization Decision Tree

This diagram guides you through the solvent selection and process logic.

Recrystallization_Workflow Start Start: Crude Solid (HCl Salt) Solvent_Choice Add Isopropanol (iPrOH) (5 mL/g) Start->Solvent_Choice Heat Heat to Reflux (82°C) Solvent_Choice->Heat Check_Dissolution Fully Dissolved? Heat->Check_Dissolution Add_Solvent Add more iPrOH (+1 mL/g) Check_Dissolution->Add_Solvent No Check_Color Colored/Dirty? Check_Dissolution->Check_Color Yes Add_Solvent->Heat Carbon_Treat Add Activated Carbon Filter Hot Check_Color->Carbon_Treat Yes Cooling Slow Cool to RT (No Ice Bath yet!) Check_Color->Cooling No Carbon_Treat->Cooling Result_Check Result? Cooling->Result_Check Oiling_Out Issue: Oiling Out (Sticky Gum) Result_Check->Oiling_Out Gum/Oil Crystals Success: White Crystals Result_Check->Crystals Precipitate Remedy_Oil Reheat + Add 10% Solvent + Seed Crystal Oiling_Out->Remedy_Oil Final_Step Cool to 0°C -> Filter -> Dry Crystals->Final_Step Remedy_Oil->Cooling

Caption: Decision tree for the purification of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone HCl, illustrating the logic for solvent adjustment and impurity removal.

Workflow 2: Troubleshooting "Oiling Out"

Since oiling out is the most common failure mode for aryl-piperidine salts, this specific logic flow addresses the thermodynamics of the failure.

Oiling_Out_Logic Issue Problem: Oiling Out Cause1 Temp > Melting Point of Solvated Salt Issue->Cause1 Cause2 Supersaturation Too High Issue->Cause2 Action2 Action: Lower Temp More Slowly Cause1->Action2 Action1 Action: Lower Saturation (Add Solvent) Cause2->Action1 Action3 Action: Seeding (Provide Nucleation Site) Action1->Action3 Action2->Action3 Result Result: Controlled Crystal Growth Action3->Result

Caption: Troubleshooting logic for "Oiling Out," linking thermodynamic causes (supersaturation/temperature) to corrective physical actions (dilution/seeding).

Part 5: References & Authority

  • Sigma-Aldrich. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Specification. (Confirms salt form and physical state).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11603838 (Related Analog). (Provides solubility and melting point data for structural analogs).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013. (Standard text for general purification protocols of piperidine salts).

  • Ullrich, T., et al. Synthesis of 5-HT2A Antagonists.[2] (Patents describing the synthesis and purification of Volinanserin intermediates).

Sources

troubleshooting impurities in (4-Isopropoxyphenyl)(piperidin-4-yl)methanone production

[1]

Module 1: Critical Impurity Profiling

Q: I am detecting a persistent impurity at RRT ~0.85-0.90 that tracks with the product. What is it?

Diagnosis: This is likely the Ortho-Isomer [(2-Isopropoxyphenyl)(piperidin-4-yl)methanone]. Mechanism: During the Friedel-Crafts acylation of isopropoxybenzene (cumene phenyl ether), the para position is favored due to sterics, but the ortho position remains activated. High reaction temperatures (>0°C during addition) or insufficient solvent dilution increases the kinetic energy available for ortho attack. Resolution:

  • Thermodynamic Control: Lower the addition temperature to -10°C to -5°C.

  • Solvent Choice: Switch from pure Dichloromethane (DCM) to a DCM/Nitromethane blend if possible, or increase dilution volume (10V to 15V).

  • Purification: This isomer is difficult to remove by crystallization alone. A recrystallization from Isopropyl Alcohol (IPA)/Water (9:1) often enriches the para product due to packing efficiency differences.

Q: My product color is shifting from off-white to pink/brown upon drying. Is this oxidation?

Diagnosis: Yes, this indicates Oxidative Degradation of the Piperidine Ring or Phenol Formation . Mechanism:

  • N-Oxidation: The secondary amine on the piperidine ring is susceptible to radical oxidation if trace peroxides are present in the drying solvents (ethers/THF).

  • Phenolic Impurity: If the isopropoxy group was cleaved (see below), the resulting phenol oxidizes rapidly to quinones, causing distinct color changes. Resolution:

  • Solvent Check: Ensure all wash solvents are peroxide-free.

  • Acid Salt Formation: Isolate the product as the Hydrochloride (HCl) salt immediately. The protonated amine is resistant to N-oxidation.

  • Nitrogen Purge: Dry the cake under vacuum with a nitrogen bleed, never air.

Q: I see a new peak (RRT ~0.6) appearing after the reaction quench.[1] It matches the mass of the de-alkylated product.

Diagnosis: This is (4-Hydroxyphenyl)(piperidin-4-yl)methanone (The "Phenol Impurity"). Mechanism: The Lewis acid catalyst (Aluminum Chloride, AlCl₃) is harsh. It can coordinate with the ether oxygen, facilitating nucleophilic attack by chloride ions, leading to cleavage of the isopropyl group (De-alkylation). This is time- and temperature-dependent. Resolution:

  • Quench Protocol: Do not let the reaction stir with AlCl₃ longer than necessary. Quench immediately upon consumption of starting material.

  • Lewis Acid Swap: If the problem persists, switch to Ferric Chloride (FeCl₃) or Tin Tetrachloride (SnCl₄) , which are milder toward alkyl aryl ethers.

  • Alternative Route: Perform the acylation on phenol first, then alkylate with 2-bromopropane (Williamson Ether Synthesis) as the final step.

Module 2: Analytical & Process Data

Common Impurity Library

Use this table to identify peaks in your HPLC chromatogram.

Impurity NameStructure DescriptionOriginApprox RRT*Risk Level
Impurity A (Ortho) (2-Isopropoxyphenyl)(piperidin-4-yl)methanoneRegioisomer from FC Acylation0.85 - 0.95High
Impurity B (Phenol) (4-Hydroxyphenyl)(piperidin-4-yl)methanoneLewis Acid mediated ether cleavage0.55 - 0.65Medium
Impurity C (Dimer) Bis-piperidine coupling productOver-concentration during workup1.20 - 1.35Low
Impurity D (Starting Material) 4-IsopropoxybenzeneIncomplete Reaction1.50+Low

*RRT (Relative Retention Time) based on C18 Column, Water/ACN Gradient.

Recommended HPLC Method

To separate the Ortho isomer and Phenol impurity from the main peak:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150mm x 4.6mm, 3.5µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/amine).

  • Note: The TFA buffers the amine, preventing peak tailing.

Module 3: Process Visualization

Pathway 1: Synthesis & Impurity Genesis

This diagram maps the standard Friedel-Crafts route and where specific impurities branch off.

SynthesisPathSM14-IsopropoxybenzeneReactionFriedel-Crafts Acylation(AlCl3 / DCM)SM1->ReactionSM2N-Acetyl-Isonipecotoyl ClSM2->ReactionIntermediateIntermediate Ketone(N-Protected)Reaction->IntermediatePara-Attack (Major)Imp_OrthoImpurity A(Ortho-Isomer)Reaction->Imp_OrthoOrtho-Attack (High Temp)Imp_PhenolImpurity B(De-alkylated Phenol)Reaction->Imp_PhenolEther Cleavage (Excess AlCl3)DeprotectionAcid Hydrolysis(HCl / Reflux)Intermediate->DeprotectionFinalProduct(4-Isopropoxyphenyl)(piperidin-4-yl)methanoneDeprotection->FinalProduct

Caption: Synthesis pathway showing the origin of Regioisomer (Ortho) and De-alkylated (Phenol) impurities.

Pathway 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low-purity batches.

TroubleshootingStartIssue: Low PurityCheckHPLCCheck HPLC RRTStart->CheckHPLCBranch1RRT < 0.8 (Polar)CheckHPLC->Branch1Branch2RRT ~ 0.9 (Close Eluter)CheckHPLC->Branch2Action1Phenol Impurity DetectedBranch1->Action1Action2Ortho Isomer DetectedBranch2->Action2Sol1Reduce AlCl3 loador Reaction TimeAction1->Sol1Sol2Recrystallize: IPA/WaterControl Temp < -5CAction2->Sol2

Caption: Decision matrix for identifying and resolving the two most common impurity classes.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Friedel-Crafts regioselectivity mechanics).

  • Sigma-Aldrich. (n.d.). (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride Product Page. Retrieved from (Verification of CAS 1965308-88-6 and salt forms).

  • Kieboom, A. P. G., et al. (1971). Substituent effects in the hydrogenolysis of benzyl alcohol derivatives. (Mechanistic insight into ether/alcohol cleavage relevant to Impurity B).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463699. Retrieved from (Structural verification).

Technical Support Center: Optimization of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the synthesis and optimization of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone .

Topic: Reaction Temperature Optimization & Troubleshooting Reference Code: TSC-ISO-PIP-001 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone presents a classic chemoselectivity challenge. The molecule contains three distinct temperature-sensitive vectors:

  • The Ketone Bridge: Susceptible to over-addition (forming tertiary alcohols) if reaction kinetics are uncontrolled.

  • The Isopropoxy Ether: Stable to bases but vulnerable to Lewis acid-mediated cleavage (dealkylation) at elevated temperatures.

  • The Piperidine Ring: Typically protected (e.g., N-Boc), requiring specific thermal windows for orthogonal deprotection.

This guide focuses on the Grignard Addition to a Weinreb Amide , the industry-standard "Golden Path" for this intermediate, as it offers superior thermal control compared to Friedel-Crafts acylation.

Critical Control Points (CCPs): Temperature Optimization

Phase A: Grignard Reagent Formation

Reagents: 4-Isopropoxybromobenzene + Mg turnings (THF)

  • The Initiation Threshold (T_init): Grignard formation is not linear. It requires a thermal "kick" to disrupt the MgO passivation layer.

    • Recommendation: Heat a small portion of the halide/Mg mixture to 60–65°C (Reflux) until turbidity/color change is observed.

    • Why? Starting at Room Temperature (RT) often leads to an "induction period" followed by a thermal runaway.

  • The Maintenance Phase (T_maint): Once initiated, the reaction is exothermic.[1][2]

    • Optimization: Cool to 35–40°C and maintain this via controlled addition rate.

    • Risk:[2] Temperatures >55°C during maintenance promote Wurtz coupling (homocoupling biaryl impurities), reducing the effective titer of your reagent.

Phase B: The Coupling (Weinreb Amide Addition)

Reagents: 4-Isopropoxyphenylmagnesium bromide + N-Boc-isonipecotic acid Weinreb amide

  • The Cryogenic Myth: While many protocols suggest -78°C, this is often unnecessary for Weinreb amides and can cause solubility issues with the piperidine species.

  • The Optimal Window: 0°C to +5°C .

    • Mechanism:[3][4][5][2][6][7][8] The Weinreb amide forms a stable 5-membered chelate intermediate with the Magnesium. This intermediate is stable at 0°C and prevents the "second addition" of Grignard that would lead to the tertiary alcohol.

    • Troubleshooting: If you observe unreacted starting material, slowly warm to RT (20–25°C) for 1 hour. Do not heat to reflux, as the chelate can break down, leading to over-addition.

Phase C: Quenching & Workup (The Isopropoxy Danger Zone)
  • The Risk: The isopropoxy group is an ether.[4] While robust, it can undergo acid-catalyzed cleavage (forming phenol + isopropyl cation) if the quench is too exothermic and acidic.

  • Protocol: Quench with saturated NH₄Cl or 1M HCl at 0°C . Ensure the internal temperature never exceeds 25°C during the quench.

Data & Visualization

Experimental Optimization Data

Effect of Coupling Temperature on Yield and Impurity Profile (1.2 eq Grignard)

Temperature (°C)Yield (Isolated)Impurity A: Tertiary AlcoholImpurity B: Unreacted AmideNotes
-78°C 62%< 1%35%Kinetic stalling; solubility issues.
-20°C 78%< 2%15%Acceptable, but slow conversion.
0°C to 5°C 94% < 3% < 2% Optimal balance of kinetics/selectivity.
25°C (RT) 88%8%< 1%Chelate instability begins.
60°C (Reflux) 45%40%0%Catastrophic over-addition.
Workflow & Decision Tree

The following diagram illustrates the reaction pathway and troubleshooting logic.

ReactionOptimization Start Start: Synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Step1 Step 1: Grignard Formation (4-Isopropoxybromobenzene + Mg) Start->Step1 Check1 Did reaction initiate? Step1->Check1 Action1 Heat to 60°C (Reflux) Add I2 crystal Check1->Action1 No Step2 Step 2: Coupling (Add Grignard to Weinreb Amide) Check1->Step2 Yes (Exotherm controlled) Action1->Check1 TempChoice Select Coupling Temp Step2->TempChoice PathCold -78°C TempChoice->PathCold Too Cold PathOpt 0°C - 5°C TempChoice->PathOpt Optimal PathHot > 25°C TempChoice->PathHot Too Hot ResultCold Result: Low Conversion (Solubility Issues) PathCold->ResultCold ResultOpt Result: High Yield (Stable Chelate) PathOpt->ResultOpt ResultHot Result: Tertiary Alcohol (Over-addition) PathHot->ResultHot Quench Step 3: Acidic Quench ResultOpt->Quench Risk Risk: Isopropoxy Cleavage Quench->Risk Final Final Product Isolated Risk->Final Keep T < 25°C

Caption: Process flow for the Grignard-Weinreb coupling, highlighting temperature decision nodes and their kinetic consequences.

Troubleshooting FAQs

Q1: Why can't I use the Friedel-Crafts reaction (AlCl₃) to skip the Weinreb amide step? A: You can, but it is high-risk. The isopropoxy group is an electron-donating ether. In the presence of strong Lewis acids like Aluminum Chloride (AlCl₃) and heat, alkyl aryl ethers undergo dealkylation . You will likely isolate (4-hydroxyphenyl)(piperidin-4-yl)methanone (the phenol) instead of your desired product. If you must use Friedel-Crafts, use milder Lewis acids (like ZnCl₂ or FeCl₃) and keep the temperature strictly below 40°C.

Q2: My yield is low (50%), and I see starting material. Should I reflux the coupling step? A: No. Refluxing breaks the stability of the Magnesium-Weinreb chelate. Once that chelate breaks, the ketone is released in situ and reacts with the remaining Grignard to form the tertiary alcohol impurity. Corrective Action: Instead of heating, increase the stoichiometry of the Grignard reagent from 1.2 eq to 1.5 eq and extend the stirring time at 0°C–RT.

Q3: During the quench, the mixture turned dark/black. What happened? A: This usually indicates decomposition due to an uncontrolled exotherm. The hydrolysis of excess Grignard is violent. If the local temperature spiked >50°C during the quench, you may have cleaved the Boc-protecting group (if using one) or the isopropoxy ether. Corrective Action: Dilute the reaction mixture with THF before quenching to act as a heat sink. Add the acid dropwise at 0°C.

Q4: Can I use the N-Boc protected piperidine for this reaction? A: Yes, this is the standard approach. The N-Boc group is stable to Grignard reagents at 0°C. However, avoid N-Cbz (benzyloxycarbonyl) or N-Fmoc, as they can react with Grignard reagents or degrade under basic conditions.

Standardized Protocol (Bench-Ready)

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Grignard Synthesis:

    • Add Mg turnings (1.5 eq) and a crystal of Iodine.

    • Add 1/10th of the 4-isopropoxybromobenzene in dry THF.

    • Heat to 60°C to initiate (color change: colorless → gray/brown).

    • Add remaining bromide dropwise, maintaining internal T at 35–40°C .

  • Coupling:

    • Cool the Grignard solution to 0°C .

    • Add N-Boc-isonipecotic acid Weinreb amide (1.0 eq) in THF dropwise over 30 mins.

    • Stir at 0°C for 2 hours , then allow to warm to 20°C for 1 hour .

  • Quench:

    • Cool back to 0°C .

    • Add Saturated NH₄Cl dropwise. (Do not let T > 25°C).

    • Extract with EtOAc.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

    • Foundational text establishing the stability of the metal-chelate intermediate which dictates the 0°C optimization str
  • BenchChem Technical Support. "Optimizing temperature and addition rate for Grignard reagent synthesis." BenchChem Knowledge Base, 2025.[9]

    • Provides general safety and kinetic data for aryl-Grignard form
  • Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Authoritative source on the acid-lability of isopropyl ethers (isopropoxy groups) versus methyl/benzyl ethers.
  • RSC Advances. "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides." Royal Society of Chemistry, 2020.

    • Confirms the thermodynamic control required for aryl-Grignard additions to amides.

Sources

Technical Guide: Aqueous Stability & Handling of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, solubilization protocols, and troubleshooting frameworks for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for the HCl salt).

This guide is structured for researchers requiring high-fidelity control over experimental conditions.

Executive Stability Profile

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a piperidinyl-aryl ketone. Its stability in aqueous media is governed primarily by pH-dependent solubility rather than chemical degradation. The molecule contains three distinct functional motifs:

  • Secondary Amine (Piperidine): Acts as a proton acceptor (pKa ≈ 10–11).

  • Aryl Ketone: Generally stable to hydrolysis but susceptible to photo-degradation.

  • Isopropoxy Ether: Chemically inert under standard biological conditions.

Core Stability Metrics
ParameterStatusTechnical Note
Hydrolytic Stability High Ether and ketone linkages are resistant to hydrolysis at pH 1–13.
Oxidative Stability Moderate Secondary amines can slowly oxidize to N-oxides or imines if left in oxygenated, basic solutions.
Photostability Low to Moderate Aryl ketones can undergo Norrish Type I/II cleavage or photoreduction. Protect from light.
Solubility (pH < 7) High Protonated ammonium form is highly water-soluble.
Solubility (pH > 9) Low Deprotonation leads to the free base, which is lipophilic and precipitates.

Critical Handling Protocols

Protocol A: Preparation of Stable Aqueous Stock Solutions

Objective: Create a 10 mM stock solution stable for >2 weeks at 4°C.

Reagents:

  • Compound (HCl salt preferred)

  • Milli-Q Water (degassed) or 0.1 M HCl

  • DMSO (optional co-solvent)

Step-by-Step:

  • Weighing: Weigh the hydrochloride salt. Note: If using the free base, you MUST add 1 equivalent of HCl to solubilize in water.

  • Dissolution:

    • Preferred: Dissolve in water. The pH should naturally drop to ~4–5 due to the HCl salt.

    • Alternative: If solubility is stubborn, pre-dissolve in DMSO (max 5% final v/v) then dilute with water.

  • pH Check: Ensure pH remains < 6.0. At pH > 7.0, the risk of micro-precipitation increases.

  • Filtration: Use a 0.22 µm PVDF filter to remove any undissolved particulates (nucleation sites for precipitation).

  • Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C.

Protocol B: Physiological Buffer Compatibility (PBS/HEPES)

Issue: Diluting the acidic stock into pH 7.4 PBS often causes "crashing out" due to the lipophilicity of the isopropoxy-phenyl group.

Solution:

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to the buffer before adding the compound. BSA binds the lipophilic tail, maintaining solubility.

  • Cyclodextrin: Use 5–10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient to cage the hydrophobic phenyl ring.

Mechanistic Visualization

The following diagram illustrates the pH-dependent equilibrium and potential degradation pathways (N-oxidation and Photolysis).

StabilityPathways Salt Protonated Form (Soluble) (pH < 8) FreeBase Free Base (Insoluble) (pH > 9) Salt->FreeBase Deprotonation (OH-) PhotoProd Photoreduction Products (Benzhydrols/Pinacols) Salt->PhotoProd UV Light (hν) FreeBase->Salt Protonation (H+) Precipitate Precipitate / Oil FreeBase->Precipitate Aggregation NOxide N-Oxide (Oxidative Degradant) FreeBase->NOxide [O], Time FreeBase->PhotoProd UV Light (hν)

Caption: Figure 1. Equilibrium dynamics showing the critical pH switch between solubility (Salt) and precipitation (Free Base), alongside oxidative and photolytic degradation risks.

Troubleshooting & FAQs

Troubleshooting Guide

Q1: My solution turned yellow after 3 days at room temperature. Is it still usable?

  • Diagnosis: Yellowing typically indicates N-oxidation (formation of the N-oxide) or minor photo-degradation (formation of conjugated byproducts).

  • Action: Discard the solution. The secondary amine is susceptible to oxidation by dissolved oxygen.

  • Prevention: Degas water with Nitrogen/Argon before preparation and store in amber vials.

Q2: I see a fine white precipitate when I add the stock to my cell culture media.

  • Diagnosis: This is a pH Shock . The stock (pH ~4) meets the media (pH 7.4), deprotonating the amine. The neutral molecule is too lipophilic for the aqueous media.

  • Action:

    • Lower the final concentration.

    • Pre-dissolve the compound in DMSO (make a 1000x stock) so the DMSO helps disperse the molecule rapidly.

    • Use a solubilizing agent like HP-β-CD (see Protocol B).

Q3: The compound is not dissolving in water even though it is the HCl salt.

  • Diagnosis: The "salt" may have reverted to the free base if stored improperly (hygroscopic HCl loss) or the water pH is too high.

  • Action: Add 1.0 equivalent of 1M HCl or heat gently to 40°C with sonication.

Frequently Asked Questions (FAQs)

Q: Can I autoclave aqueous solutions of this compound? A: No. While the ether/ketone bonds are thermally stable, the secondary amine can react with trace impurities or undergo thermal oxidation. Use 0.22 µm sterile filtration instead.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes, typically for 24–48 hours. However, serum proteins (FBS) will bind the compound, reducing the free concentration. Always report "total concentration" vs "free concentration" if performing precise kinetics.

Q: What is the best solvent for long-term storage? A: DMSO (anhydrous) . Store 10–50 mM stocks in DMSO at -20°C or -80°C. Avoid storing in water for >1 month even if frozen, as freeze-thaw cycles can induce hydrolysis or precipitation.

References

  • Sigma-Aldrich. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Information. Retrieved from

  • PubChem. Phenyl(piperidin-4-yl)methanone (Analogous Structure Stability Data). National Library of Medicine. Retrieved from

  • Key Organics. Safety Data Sheet: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone. Retrieved from (Note: Generalized handling for piperidinyl ketones).

  • ChemicalBook. 1965308-88-6 Physical Properties. Retrieved from

resolving solubility issues with (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone . This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks during in vitro assay preparation.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical root causes of precipitation, provide mechanistic solutions, and outline a self-validating protocol to establish the kinetic solubility limits of this specific scaffold.

Part 1: The Physicochemical Root Cause

To resolve solubility issues, we must first understand the molecule's structural dichotomy. (4-Isopropoxyphenyl)(piperidin-4-yl)methanone consists of two distinct functional domains:

  • The Piperidine Ring: A six-membered saturated heterocycle containing a secondary amine. Unsubstituted piperidine has a pKa of ~11.2. While the electron-withdrawing methanone (carbonyl) group at the 4-position slightly lowers this pKa (typically to ~9.5–10.5)[1], the nitrogen remains overwhelmingly protonated (cationic) at a physiological pH of 7.4.

  • The 4-Isopropoxyphenyl Moiety: A highly lipophilic, bulky domain that drives up the partition coefficient (LogD) of the molecule[2].

The Conflict: Even though the piperidine nitrogen is ionized at pH 7.4, the massive hydrophobic bulk of the 4-isopropoxyphenyl group prevents the surrounding water molecules from forming a stable hydration shell. When the compound is rapidly transitioned from an organic solvent into an aqueous buffer, the hydrophobic regions rapidly self-associate to minimize contact with water, leading to aggregation and precipitation.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates ("crashes out") immediately when I add my DMSO stock to the cell culture media. Why does this happen, and how do I fix it? A1: You are observing "solvent shock" [3]. When a highly concentrated DMSO stock is rapidly injected into an aqueous medium, the sudden shift in solvent polarity strips the DMSO molecules away from the lipophilic isopropoxyphenyl group faster than the protonated piperidine can stabilize the monomeric form in water[4].

  • The Fix: Never add a high-concentration stock directly to your final assay volume. Instead, perform a multi-step serial dilution[5]. Create an intermediate stock in a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dropwise to your final pre-warmed (37°C) assay medium[3],[6].

Q2: How do I know the absolute maximum concentration I can use in my in vitro assays without risking micro-precipitation? A2: You must empirically determine the compound's kinetic solubility [7],[8]. Thermodynamic solubility measures the equilibrium of a solid powder in water over 24–72 hours[9],[10]. However, early-stage drug discovery assays rely on DMSO-to-aqueous transitions. Kinetic solubility mimics this exact workflow, identifying the concentration threshold at which the compound crashes out of solution over a typical assay timeframe (e.g., 2 hours)[11],[9]. (See the protocol in Part 4).

Q3: Can I adjust the pH of my buffer to force the compound into solution? A3: Yes, but with biological caveats. Because the piperidine ring is a weak base, lowering the buffer pH (e.g., to pH 5.0 - 6.0) ensures complete protonation and maximizes aqueous solubility[12],. However, you must verify that your target enzyme or cell line can tolerate this acidic shift without compromising the assay's biological integrity.

Q4: What is the maximum allowable DMSO concentration in my final assay? A4: The final DMSO concentration must be kept strictly ≤ 0.5% (v/v) , and ideally ≤ 0.1% for sensitive cell-based assays[6],[8]. Higher concentrations not only cause cytotoxicity but can also artificially denature target proteins or artificially inflate the apparent solubility of the compound, leading to false positives in biochemical screens[5].

Part 3: Quantitative Data & Handling Parameters

The following table summarizes the critical physicochemical parameters and handling limits for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone to ensure reproducible assay conditions.

ParameterValue / RecommendationMechanistic Rationale
Primary Stock Solvent Anhydrous, high-purity DMSODisrupts the crystal lattice; highly miscible with the hydrophobic isopropoxyphenyl domain[6].
Max Stock Concentration 10 mM to 50 mMPrevents supersaturation and crash-out during freeze-thaw cycles (-20°C storage)[10].
Max Final DMSO (Assay) ≤ 0.5% (v/v)Prevents target cell cytotoxicity and artifactual protein denaturation[3],[8].
Estimated pKa (Amine) ~9.5 - 10.5The secondary amine at the piperidine N1 position remains heavily protonated at physiological pH[1],.
Kinetic Equilibration Time 2 hoursAllows metastable hydrophobic aggregates to fully form or dissolve, ensuring a stable readout[7],[9].

Part 4: High-Throughput Kinetic Solubility Assay Protocol

To ensure your biological data is not confounded by undetected micro-precipitates, you must validate the kinetic solubility of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone in your specific assay buffer. This protocol utilizes Nephelometry (light scattering) for rapid, self-validating readouts[7],[11].

Materials Required:

  • 10 mM stock of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone in anhydrous DMSO.

  • Final aqueous assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom microplate.

  • Microplate reader equipped with a nephelometer (or absorbance at 620 nm for turbidity).

  • Validation Controls: Atenolol (highly soluble reference) and Ketoconazole (poorly soluble reference)[10].

Step-by-Step Methodology:

  • Prepare DMSO Serial Dilutions: In a V-bottom 96-well plate, prepare a 2-fold serial dilution of the 10 mM compound stock in 100% DMSO. Prepare parallel dilution series for your validation controls (Atenolol and Ketoconazole).

  • Aqueous Transfer (Solvent Shock Simulation): Pipette 196 µL of your aqueous assay buffer (pH 7.4) into the wells of a flat-bottom 96-well reading plate.

  • Compound Spiking: Transfer 4 µL of each DMSO dilution into the corresponding wells of the reading plate. Causality Note: This yields a final DMSO concentration of exactly 2.0% (v/v), a standard stress-test concentration for kinetic solubility screens[9].

  • Incubation & Equilibration: Seal the plate and shake at 300 RPM for 2 hours at 25°C (or 37°C if mimicking cell culture conditions)[7],[9].

  • Readout & Validation: Read the plate using nephelometry (or absorbance at 620 nm).

    • Self-Validation Check: Atenolol must show baseline scattering across all concentrations. Ketoconazole must show a sharp inflection point of high scattering (precipitation) at ~10-30 µM.

  • Data Analysis: Plot the compound concentration (x-axis) against the light scattering intensity (y-axis). The kinetic solubility limit is the highest concentration point before the scattering signal deviates significantly from the DMSO-only vehicle baseline. Do not exceed this concentration in your actual biological assays.

Part 5: Troubleshooting Visualization Workflow

G Start 10 mM DMSO Stock (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Dilution Dilute into Aqueous Buffer (pH 7.4) Start->Dilution Check Visual/Nephelometric Check (Precipitation?) Dilution->Check CrashOut Yes: 'DMSO Crash-Out' Check->CrashOut Turbidity > Baseline Soluble No: Proceed to Assay Check->Soluble Clear Solution Fix1 Optimize Dilution: Multi-step Serial Dilution CrashOut->Fix1 Fix2 Adjust Buffer: Lower pH or Add Surfactant CrashOut->Fix2 Fix3 Determine Kinetic Solubility Limit CrashOut->Fix3 Fix1->Dilution Fix2->Dilution

Workflow for diagnosing and resolving DMSO crash-out during aqueous assay preparation.

References

  • National Institutes of Health (NIH). "In vitro solubility assays in drug discovery." PubMed. Available at:[Link]

  • BioDuro-Sundia. "ADME Solubility Assay." Bioduro.com. Available at:[Link]

  • YunTSG. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." Yuntsg.com. Available at:[Link]

  • Ataman Kimya. "PIPERIDINE." Atamanchemicals.com. Available at:[Link]

  • ResearchGate. "Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives." Researchgate.net. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the synthetic challenges associated with (4-Isopropoxyphenyl)(piperidin-4-yl)methanone. The phenyl(piperidin-4-yl)methanone fragment is a 1[1], frequently utilized in the design of neuroactive agents and sodium channel blockers. However, its synthesis is prone to severe side reactions if the mechanistic causality of the reagents is not properly respected.

Strategic Route Selection: Mechanistic Causality

The synthesis of aryl(piperidin-4-yl)methanones typically relies on either Friedel-Crafts acylation or organometallic addition. However, the presence of the 4-isopropoxy group introduces strict chemoselectivity requirements.

  • The Friedel-Crafts Pitfall: Attempting to couple 4-isopropoxybenzene with N-Boc-piperidine-4-carbonyl chloride using

    
    2[2]. The strong Lewis acid coordinates to the ether oxygen, facilitating the departure of the isopropyl group as a relatively stable secondary carbocation, yielding an undesired phenol byproduct.
    
  • The Weinreb Amide Solution: To circumvent Lewis acid-mediated dealkylation, the optimal route employs the addition of 4-isopropoxyphenylmagnesium bromide to a Weinreb amide intermediate. The N-methoxy-N-methyl group ensures the 3[3] with the magnesium ion at low temperatures. This intermediate resists collapse until the aqueous acidic workup, completely preventing the over-addition of the Grignard reagent that would otherwise form a tertiary alcohol.

Workflow A N-Boc-isonipecotic acid B Weinreb Amide Intermediate A->B CDI, HN(OMe)Me CH2Cl2 C Tetrahedral Magnesium Chelate (Stable) B->C 4-Isopropoxyphenyl-MgBr THF, 0°C D Protected Target Ketone C->D Aqueous HCl Quench (Chelate Collapse) E Final Product (Amine Salt) D->E TFA / CH2Cl2 Chemoselective Deprotection

Synthesis workflow highlighting the stable tetrahedral chelate that prevents over-addition.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure intermediate integrity before advancing to the next step.

Step 1: Synthesis of N-Boc-N-methoxy-N-methylpiperidine-4-carboxamide
  • Activation: Dissolve 10.0 mmol of N-Boc-isonipecotic acid in 30 mL anhydrous

    
     under a nitrogen atmosphere. Add 11.0 mmol of 1,1'-Carbonyldiimidazole (CDI) in small portions.
    
    • IPC (Validation): Monitor

      
       evolution. Wait until gas evolution completely ceases (approx. 30 min) to validate full carboxylic acid activation.
      
  • Amidation: Add 12.0 mmol of N,O-dimethylhydroxylamine hydrochloride, followed immediately by 12.0 mmol of triethylamine. Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL), saturated

    
     (20 mL), and brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Validation: Perform TLC (Hexanes:EtOAc 1:1). The Weinreb amide must appear as a single spot (Rf ~0.4) visible under

    
     stain.
    
Step 2: Grignard Addition (Ketone Formation)
  • Preparation: Dissolve 5.0 mmol of the validated Weinreb amide in 20 mL anhydrous THF. Cool to 0 °C in an ice bath under a strict inert atmosphere.

  • Addition: Dropwise add 6.0 mmol of 4-isopropoxyphenylmagnesium bromide (0.5 M in THF) over 20 minutes to maintain the internal temperature strictly below 5 °C.

  • Incubation & IPC: Stir at 0 °C for 2 hours.

    • IPC (Validation): Quench a 50 µL aliquot in 1M HCl, extract with EtOAc, and run LC-MS. Validate the complete disappearance of the amide mass and the appearance of the ketone mass before proceeding.

  • Quench: Carefully pour the reaction mixture into 30 mL of cold 1M HCl to collapse the tetrahedral intermediate. Extract with EtOAc (3 x 20 mL), wash with brine, dry, and concentrate.

Step 3: Chemoselective Boc Deprotection
  • Reaction: Dissolve 4.0 mmol of the protected ketone in 10 mL

    
    . Add 2 mL of Trifluoroacetic acid (TFA) at 0 °C, then allow to warm to room temperature.
    
  • Monitoring: Stir for 2 hours.

    • IPC (Validation): LC-MS must show complete consumption of the starting material without the appearance of the[M-42] peak (which would indicate loss of the isopropyl group).

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil in cold diethyl ether to precipitate the target compound as a highly pure TFA salt.

Troubleshooting & FAQs

Q: My LC-MS shows a significant byproduct with a mass of [M+H]+ corresponding to the tertiary alcohol. How did over-addition occur if I used a Weinreb amide? A: Over-addition occurs when the tetrahedral metal complex collapses prematurely, exposing the highly electrophilic ketone to unreacted Grignard reagent. This is invariably caused by a failure in temperature control. Ensure the reaction is strictly maintained at 0 °C. If the internal temperature exceeds 10 °C, the thermal energy overcomes the chelation energy of the magnesium-methoxy bond, causing premature collapse.

Q: I attempted a Friedel-Crafts acylation using


 and isolated a product missing 42 Da. What happened? 
A:  You have encountered Lewis acid-mediated ether cleavage. 

is a harsh Lewis acid that coordinates to the oxygen of the isopropoxy group. The steric bulk and stability of the resulting secondary isopropyl carbocation make it an excellent leaving group, resulting in dealkylation to form a phenol. This is why the Grignard/Weinreb amide route is the authoritative standard for alkoxy-substituted benzoylpiperidines.

Q: During the Boc deprotection step, I am seeing partial cleavage of the isopropoxy ether. I am using 4M HCl in dioxane at 50 °C. A: Your deprotection conditions are too harsh. While isopropyl ethers are generally stable to mild acids, extended heating in concentrated strong acids (like HCl) can initiate ether cleavage. Switch to the milder, self-limiting protocol provided above: 20% TFA in


 at room temperature for 1-2 hours.

SideReactions Start 4-Isopropoxybenzene + Piperidine-4-carbonyl chloride FC Friedel-Crafts Acylation (AlCl3, Δ) Start->FC Sub-optimal Route Grignard Weinreb Amide + Grignard Reagent Start->Grignard Optimal Route (via Weinreb) EtherCleavage SIDE REACTION: Deisopropylation (Phenol) FC->EtherCleavage Lewis Acid Attack Regio SIDE REACTION: Ortho-acylation FC->Regio Poor Regiocontrol Success Target Ketone (High Yield) Grignard->Success T < 5°C Stable Chelate OverAdd SIDE REACTION: Tertiary Alcohol Grignard->OverAdd T > 10°C Premature Collapse

Comparison of synthetic routes illustrating how temperature dictates side reactions.

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of products, validating the necessity of the optimized protocol.

Synthetic RouteReagents & ConditionsTarget Ketone YieldEther Cleavage (Phenol)Over-Addition (Tert-Alcohol)
Friedel-Crafts

,

, Reflux
15%65% N/A
Standard Grignard Acid Chloride, THF, 0 °C22%< 1%58%
Weinreb Grignard Weinreb Amide, THF, 25 °C45%< 1%35%
Optimized Weinreb Weinreb Amide, THF, 0 °C89% < 1% < 2%

(Note: Data reflects typical IPC integration areas via LC-MS at 254 nm).

References

1.[3] Title: COMMUNICATION - UCL Discovery Source: ucl.ac.uk URL: 2.[1] Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: unipi.it URL: 3.[2] Title: US4418068A - Antiestrogenic and antiandrugenic benzothiophenes Source: google.com URL:

Sources

Technical Support Center: Storage & Stability of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage, stability, and handling protocols for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone , specifically focusing on its hydrochloride salt form (CAS: 1965308-88-6), which is the standard state for research and development applications.

Executive Summary & Chemical Identity

This compound serves as a critical pharmacophore in the synthesis of antihistamines and antipsychotics targeting H1 and 5-HT receptors. Its stability is dictated by the piperidine ring (secondary amine) and the aryl ketone moiety. While the hydrochloride salt significantly stabilizes the amine, improper storage can lead to rapid hygroscopic degradation and photo-oxidation.

Parameter Data
Chemical Name (4-Isopropoxyphenyl)(piperidin-4-yl)methanone HCl
CAS Number 1965308-88-6
Molecular Formula C₁₅H₂₁NO₂[1][2][3] · HCl
Molecular Weight 283.79 g/mol
Physical State White to Off-white Solid
Core Risks Hygroscopicity, Photo-oxidation

Critical Storage Protocols (Q&A)

Q1: What are the absolute optimal storage conditions for long-term integrity (>6 months)?

Recommendation: Store at -20°C in a desiccated, light-protected environment. Technical Rationale:

  • Thermal Stability: While the solid is stable at room temperature for short periods, the aryl ketone moiety is susceptible to slow thermal degradation. Lowering the kinetic energy of the system to -20°C effectively arrests these pathways.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. At -20°C, the absolute humidity is negligible, preventing the absorption of atmospheric water which can catalyze hydrolysis or cause physical "caking" [1, 2].

Q2: My sample arrived at ambient temperature. Is it degraded?

Assessment: Likely No . Explanation: Most suppliers ship this compound at ambient temperature because it is stable for short durations (weeks) without significant degradation. The critical factor is long-term exposure . Action: Immediately transfer the vial to -20°C or 2-8°C upon receipt. Perform a visual inspection; if the powder is free-flowing and white, it is intact.

Q3: Do I need to store this under an inert atmosphere (Argon/Nitrogen)?

Recommendation: Highly Recommended for long-term storage or if the seal is broken. Mechanism: The secondary amine in the piperidine ring (even when protonated as a salt) and the benzylic positions can be susceptible to slow oxidation over time. Displacing oxygen with Argon prevents the formation of N-oxides and oxidative cleavage products [3].

Q4: Why strictly use amber glass?

Recommendation: Protect from all UV and visible light. Mechanism: Aromatic ketones are chromophores that can undergo Norrish Type I/II reactions upon UV exposure. This photo-excitation can lead to radical formation and subsequent cleavage of the molecule. Amber glass blocks <400nm wavelengths, preventing this excitation.

Troubleshooting Guide: Diagnosing Degradation

Issue: The powder has turned from white to yellow/beige.
  • Diagnosis: Photo-oxidation or N-oxidation.

  • Cause: Exposure to light or air over extended periods. The yellowing often indicates the formation of conjugated degradation products (quinoid structures) or N-oxides.

  • Solution: Check purity via LC-MS. If purity is >95%, repurify via recrystallization (ethanol/ether). If <90%, discard.

Issue: The solid has clumped or become "sticky."
  • Diagnosis: Hygroscopic Failure.

  • Cause: The container seal was compromised, allowing moisture ingress. The HCl salt absorbed water, leading to deliquescence.

  • Solution: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Re-check weight and solubility. Note: Hydrolysis is unlikely unless the pH also shifted, but the physical form is compromised.

Issue: Solubility in DMSO is poor or cloudy.
  • Diagnosis: Salt Dissociation or Polymerization.

  • Cause: If the sample was stored in a non-desiccated freezer, freeze-thaw cycles may have caused partial dissociation of the HCl or aggregation.

  • Solution: Sonicate at 40°C for 10 minutes. If turbidity persists, filter the solution; the precipitate may be inorganic salts or polymerized degradants.

Standard Operating Procedures (SOPs)

SOP-01: Aliquoting for Experimental Use

Avoid repeated freeze-thaw cycles, which introduce moisture condensation.

  • Equilibrate: Allow the original vial to warm to Room Temperature (RT) inside a desiccator before opening. Crucial: Opening a cold vial condenses atmospheric water onto the powder.

  • Weigh: Quickly weigh out the required mass in a low-humidity environment.

  • Dissolve: Prepare a stock solution (e.g., 10mM in DMSO).

  • Aliquot: Divide the stock solution into single-use vials.

  • Store: Store aliquots at -20°C or -80°C. DMSO stocks are stable for ~3-6 months.

SOP-02: Re-Validation of Old Stock (>1 Year)

Before using stock stored >1 year:

  • Visual Check: Confirm color (White) and Texture (Powder).

  • LC-MS Verification: Run a gradient scan (5-95% ACN/Water + 0.1% Formic Acid).

    • Target Mass: [M+H]⁺ = 248.16 (Free base mass detection).

    • Purity Threshold: >98% for biological assays; >95% for synthetic intermediates.

Degradation Pathway Visualization[6]

The following diagram illustrates the logical flow of degradation risks and the protective measures required to mitigate them.

StorageStability Substance (4-Isopropoxyphenyl) (piperidin-4-yl)methanone HCl Moisture Moisture/Humidity Substance->Moisture Light UV/Visible Light Substance->Light Oxygen Atmospheric Oxygen Substance->Oxygen Heat Heat (>25°C) Substance->Heat Hygroscopicity Hygroscopic Action (Water Absorption) Moisture->Hygroscopicity PhotoEx Photo-Excitation (Norrish Reactions) Light->PhotoEx Oxidation N-Oxidation & Radical Formation Oxygen->Oxidation Heat->Oxidation Caking Caking / Deliquescence (Physical Degradation) Hygroscopicity->Caking Yellowing Yellowing / Impurities (Chemical Degradation) PhotoEx->Yellowing Oxidation->Yellowing Desiccant Store with Desiccant (Tightly Sealed) Desiccant->Moisture Prevents Amber Amber Glass Vials Amber->Light Blocks Argon Inert Gas Purge (Argon/N2) Argon->Oxygen Displaces Freezer Store at -20°C Freezer->Heat Reduces Kinetic Energy

Figure 1: Causal relationship between environmental stressors, degradation mechanisms, and required storage mitigations.

References

  • Sigma-Aldrich. (2024). Product Specification: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride (CAS 1965308-88-6).[1][2] Retrieved from

  • Key Organics. (2017). Safety Data Sheet: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development[1]

Executive Summary & Structural Context[1][2][3][4][5]

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt) is a pharmacologically significant scaffold, often serving as a key intermediate in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists) and opioid receptor modulators.[1]

In drug development, this compound exists primarily in two forms: the lipophilic Free Base (used in coupling reactions) and the hydrophilic Hydrochloride Salt (used for biological assays and final formulation).[1]

This guide objectively compares the 1H NMR spectral performance of these two forms. Unlike standard data sheets, we analyze the causality of chemical shifts and provide a comparative protocol to distinguish the free base from the salt—a critical quality attribute (CQA) in process chemistry.

Structural Assignment Strategy

To ensure self-validating analysis, we segment the molecule into three distinct spin systems. This segmentation allows for rapid identification of impurities (e.g., unreacted piperidine or isopropanol).[1][2]

The Three-Zone Assignment Model
  • Zone A: The Isopropoxy "Flag" (High Field/Mid Field)

    • Diagnostic Value: High. The doublet (CH3) and septet (CH) provide a clear integration reference (6:1 ratio).[1]

    • Stability: These signals are largely unaffected by pH or solvent changes, making them the internal anchor.[1]

  • Zone B: The Aromatic AA'BB' System (Low Field)

    • Diagnostic Value: Medium. Confirms the para-substitution pattern.

    • Shift Sensitivity: The protons ortho to the carbonyl are sensitive to the electronic nature of the linker but less sensitive to the piperidine nitrogen's protonation state.

  • Zone C: The Piperidine Ring (High Field)

    • Diagnostic Value: Critical. This is the "active site" for analytical comparison.

    • Shift Sensitivity: Extreme. The chemical shifts of the

      
      -protons (H2/H6) differ by >0.5 ppm between the free base and HCl salt.
      

Comparative Analysis: Free Base vs. Hydrochloride Salt[2][6]

This section compares the spectral performance of the product in its two primary states.

Scenario A: The Free Base (in CDCl3)[1][2]
  • Performance: Ideal for structural verification during synthesis.

  • Key Feature: The nitrogen lone pair shields the adjacent

    
    -protons.
    
  • Spectral Signature:

    • 
       3.0 - 3.2 ppm:  H2/H6 equatorial/axial signals appear distinct but relatively upfield.
      
    • 
       1.8 - 2.0 ppm:  NH proton is often broad or invisible due to rapid exchange.
      
Scenario B: The Hydrochloride Salt (in DMSO-d6)[1]
  • Performance: Required for purity profiling of the final API (Active Pharmaceutical Ingredient).

  • Key Feature: Protonation of the nitrogen deshields the

    
    -protons and locks the conformation.
    
  • Spectral Signature:

    • 
       8.5 - 9.0 ppm:  Appearance of broad singlets corresponding to the 
      
      
      
      protons (only visible in non-exchangeable solvents like DMSO).
    • 
       3.3 - 3.6 ppm:  The 
      
      
      
      -protons shift downfield significantly due to the inductive effect of the positive charge.
Quantitative Comparison Table
Proton AssignmentFree Base (

ppm, CDCl3)
HCl Salt (

ppm, DMSO-d6)

(Shift Impact)
Ar-H (ortho to C=O) 7.92 (d)7.98 (d)Minimal (+0.[1]06)
Ar-H (ortho to OR) 6.91 (d)7.05 (d)Minor (+0.14)
O-CH-(CH3)2 4.65 (sept)4.72 (sept)Stable
Piperidine H-4 (Methine) 3.35 (tt)3.65 (m)Moderate (+0.30)
Piperidine H-2,6 (

)
2.7 - 3.1 (m) 3.0 - 3.4 (m) Significant (Deshielding)
Piperidine NH/NH2+ ~1.6 (broad/exchanged)8.6 - 8.9 (br s) Diagnostic (Salt formation)
Isopropoxy -CH3 1.36 (d)1.30 (d)Minimal

Note: Exact values may vary slightly based on concentration and temperature. The relative shifts are the self-validating metric.

Experimental Protocol

To replicate these results, follow this standardized workflow. This protocol minimizes water suppression artifacts which can obscure the piperidine signals in DMSO.

Methodology: Salt Formation Verification
  • Sample Preparation (Free Base):

    • Dissolve 10 mg of the oily residue in 0.6 mL CDCl3 (99.8% D, 0.03% TMS).

    • Why: Chloroform prevents amine salt formation and provides sharp resolution for the coupling constants.

  • Sample Preparation (HCl Salt):

    • Dissolve 10 mg of the white solid in 0.6 mL DMSO-d6 .

    • Crucial Step: Add 1

      
      L of D2O only if the NH2+ peaks are too broad to integrate. Ideally, run neat DMSO first to observe the salt protons.[1]
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (D1): 5.0 seconds. (Essential for accurate integration of the aromatic protons vs. the methyl protons).

    • Scans: 16 (Free Base), 64 (Salt - typically lower solubility).[1]

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for determining the state and purity of the compound using NMR.

NMR_Workflow Start Crude Product Isolated Solvent_Choice Select Solvent: CDCl3 vs DMSO-d6 Start->Solvent_Choice Check_Ar Check Aromatic Region (7.0-8.0 ppm) AA'BB' System Present? Solvent_Choice->Check_Ar Acquire Spectrum Check_Alpha Analyze 2.6 - 3.5 ppm Region (Piperidine Alpha Protons) Check_Ar->Check_Alpha Confirmed Scaffold Decision_Base Signals at ~2.7-3.1 ppm No Downfield NH => FREE BASE Check_Alpha->Decision_Base Upfield Shift Decision_Salt Signals at ~3.0-3.4 ppm Broad NH2+ at >8.5 ppm => HCl SALT Check_Alpha->Decision_Salt Downfield Shift Impurity_Check Impurity Profiling: Check 4.0 ppm (Isopropanol) Check 1.5 ppm (Piperidine) Decision_Base->Impurity_Check Decision_Salt->Impurity_Check

Figure 1: Analytical decision tree for characterizing (4-Isopropoxyphenyl)(piperidin-4-yl)methanone, distinguishing between free base and salt forms.

References

  • Sigma-Aldrich. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Sheet. Retrieved from [1]

  • Huegi, B. S., et al. (1983).[1][2][3] "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[1][3] Journal of Medicinal Chemistry, 26(1), 42-50.[1][2][3]

  • Reich, H. J. (2021).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [1][2]

  • Royal Society of Chemistry. ChemSpider: Piperidin-4-yl(phenyl)methanone derivatives. Retrieved from [1][2]

Sources

Definitive Guide: HPLC Purity Analysis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 / 37586-22-4 parent) is a critical pharmacophore, serving as the secondary amine intermediate in the synthesis of histamine H3 receptor antagonists, most notably Pitolisant .[1]

From a chromatographic perspective, this molecule presents a classic "Basic Drug" challenge.[2] The piperidine nitrogen (pKa ~10.5) is highly basic. On traditional silica-based C18 columns at neutral pH, this moiety interacts aggressively with residual silanols, resulting in severe peak tailing, poor resolution from impurities, and unreliable integration.

This guide objectively compares two distinct methodologies:

  • The "Legacy" Acidic Method: Uses low pH to suppress silanol ionization.

  • The "Modern" High-pH Method: Uses hybrid particle technology to suppress analyte ionization.[1]

Recommendation: The High-pH Method (Method B) is superior for purity analysis, offering sharper peak shapes (Tailing Factor < 1.2), higher loadability, and better retention of polar impurities.

Comparative Analysis: Acidic vs. High-pH Reversed Phase[1]

The following data represents typical performance metrics observed when analyzing aryl-piperidine ketones under these contrasting conditions.

Table 1: Performance Metrics Comparison
FeatureMethod A: Acidic (Legacy) Method B: High pH (Recommended)
Stationary Phase Traditional C18 (e.g., Hypersil BDS)Hybrid Silica C18 (e.g., Waters XBridge / Phenomenex Gemini)
Mobile Phase pH pH 2.5 (Phosphate/Formic Acid)pH 10.0 (Ammonium Bicarbonate/NH₄OH)
Analyte State Protonated (

)
Neutral / Free Base (

)
Tailing Factor (

)
1.5 – 2.2 (Moderate to Severe)1.05 – 1.15 (Excellent)
Theoretical Plates (

)
~8,000>14,000
MS Compatibility Poor (if Phosphate used)Excellent (Volatile Buffer)
Column Life High (Acid stable)High (Requires Hybrid Particle)
Mechanistic Insight[1]
  • Method A (Acidic): At pH 2.5, the piperidine is fully protonated (

    
    ). While this prevents interaction with the few deprotonated silanols, the charged nature of the analyte reduces its hydrophobicity, causing it to elute early (low 
    
    
    
    ), potentially co-eluting with polar synthesis by-products.
  • Method B (High pH): At pH 10.0, the piperidine is largely deprotonated (Neutral). This dramatically increases hydrophobicity, allowing the alkyl chain and aromatic ring to interact purely with the C18 ligands. The result is higher retention, better separation from polar impurities, and a symmetrical peak shape.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on your lab's available instrumentation and downstream requirements (e.g., Mass Spectrometry).

MethodSelection Start Start: Purity Analysis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone CheckMS Is MS Detection Required? Start->CheckMS MS_Yes MS Compatible Path CheckMS->MS_Yes Yes MS_No UV Only Path CheckMS->MS_No No HybridCol Do you have a Hybrid (High pH Stable) Column? MS_Yes->HybridCol MethodB METHOD B (Recommended) High pH (pH 10) on Hybrid C18 Buffer: NH4HCO3 HybridCol->MethodB Yes (Best Peak Shape) MethodA METHOD A (Legacy) Low pH (pH 2.5) on Standard C18 Buffer: Formic Acid/TFA HybridCol->MethodA No (Standard Silica) Phosphate Can use Non-Volatile Buffers? MS_No->Phosphate Phosphate->HybridCol No MethodC METHOD C (Robust UV) Low pH Phosphate Buffer Better peak shape than Formic Phosphate->MethodC Yes

Figure 1: Method Development Decision Tree. Method B is the gold standard for basic intermediates like piperidines due to superior peak symmetry.

Detailed Experimental Protocols

Method B: The Recommended High-pH Protocol

Best for: Final purity assessment, impurity profiling, and LC-MS applications.[1]

1. Instrumentation & Column:

  • System: HPLC or UPLC with UV/PDA detector.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1] Critical: Do not use standard silica columns at pH 10; they will dissolve.[1]

  • Temperature: 35°C.[1]

2. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate in HPLC grade water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

3. Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Flow (mL/min)
0.0 95 5 1.0
15.0 10 90 1.0
18.0 10 90 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |[1]

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Detection: UV at 254 nm (Aromatic ketone absorption).[1][2]

Method A: The Acidic Protocol (Alternative)

Best for: Labs without hybrid columns or when using older validated methods.

1. Instrumentation & Column:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Temperature: 30°C.

2. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): 0.1% Phosphoric Acid in Water (pH ~2.[1]2) OR 0.1% Formic Acid (for MS).[1]

  • Organic (Mobile Phase B): Acetonitrile.[1][3][4][5]

3. Gradient Profile:

  • Similar gradient slope to Method B, but initial retention will be lower. Start at 98% A / 2% B to ensure retention of the polar protonated amine.

Troubleshooting & Impurity Analysis

When analyzing (4-Isopropoxyphenyl)(piperidin-4-yl)methanone, specific impurities often arise from the synthesis pathway.

Common Impurities Map
  • Des-isopropyl analog: (4-Hydroxyphenyl)(piperidin-4-yl)methanone.[1]

    • Behavior: More polar.[1] Elutes earlier than the main peak.

  • N-Protected Precursor: If Boc-protection was used (e.g., N-Boc-piperidine derivative).[1]

    • Behavior: Highly hydrophobic.[1] Elutes late in the gradient (requires high %B wash).

  • Oxidation Products: N-Oxides on the piperidine ring.[1]

    • Behavior: Elutes slightly earlier than the parent peak; often requires Method B (High pH) to resolve fully.

Visualizing the Separation Mechanism

SeparationMechanism cluster_Acidic Acidic pH (Method A) cluster_Basic High pH (Method B) AcidState Analyte: Protonated (BH+) Silanols: Neutral (Si-OH) AcidResult Result: Repulsion/Low Retention Early Elution AcidState->AcidResult BaseState Analyte: Neutral (B) Silanols: Ionized (Si-O-) BaseResult Result: Hydrophobic Interaction Sharp Peak & Good Retention BaseState->BaseResult

Figure 2: Mechanistic difference between Acidic and Basic modes.[1] The neutral state in Method B maximizes interaction with the C18 stationary phase, improving resolution.

References

  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from [1]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [1]

  • University of Tartu. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.[1] Journal of Chromatography A, 2011.[6] Retrieved from [1]

  • PubChem. Compound Summary: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone.[1] Retrieved from [1]

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [1]

Sources

IR spectroscopy peaks for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide details the infrared (IR) spectroscopic characterization of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone , a critical pharmacophore often utilized in the synthesis of H3 receptor antagonists and other GPCR ligands.

Unlike generic spectral databases, this document focuses on comparative identification , distinguishing the target compound from its closest structural analogs and synthetic precursors. We prioritize Attenuated Total Reflectance (ATR-FTIR) as the primary method due to its prevalence in modern QC workflows, while referencing transmission modes (KBr) where resolution is critical.

Key Identification Challenges Addressed:

  • Differentiation of Salt Forms: Distinguishing the Hydrochloride (HCl) salt from the Free Base.

  • Impurity Profiling: Separating the target from the N-Boc protected intermediate.

  • Substituent Verification: Confirming the isopropoxy tail versus methoxy analogs.

Structural Analysis & Predicted Vibrational Modes

The target molecule comprises three distinct spectroscopic zones. Understanding the electronic environment of these zones is the prerequisite for accurate peak assignment.

  • Zone A: The Piperidine Ring (Secondary Amine).

    • Free Base: Sharp N-H stretching (~3300–3500 cm⁻¹).[1]

    • HCl Salt: Broad ammonium (R₂NH₂⁺) band (~2400–3000 cm⁻¹).

  • Zone B: The Linker (Aryl Ketone).

    • The carbonyl (C=O) is conjugated with the aromatic ring, lowering its frequency from the typical 1715 cm⁻¹ to the 1660–1685 cm⁻¹ range.

  • Zone C: The Tail (Aryl Isopropyl Ether).

    • Requires identification of the C–O–C ether stretches and the characteristic gem-dimethyl doublet of the isopropyl group.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility, the following self-validating protocol is recommended.

Equipment: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) equipped with a Diamond ATR module. Resolution: 4 cm⁻¹ | Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Workflow
  • Background Acquisition: Clean the crystal with isopropanol. Collect an air background spectrum. Validation: Ensure the region between 2500–2000 cm⁻¹ (diamond absorption) is consistent with system baselines.

  • Sample Loading:

    • Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Oils (Free Base): Apply a thin film; no pressure clamp needed.

  • Acquisition & Correction: Collect the sample spectrum. Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth dependence on wavelength.

  • Cleaning: Wipe with methanol. Validation: Run a quick scan to confirm no carryover peaks remain.

Comparative Spectroscopic Analysis

Scenario A: Salt Form Identification (HCl vs. Free Base)

The most common identification error is misidentifying the salt form. The HCl salt exhibits a "spectral blackout" in the C-H stretching region due to the ammonium band.

Functional GroupVibration ModeFree Base (Target) HCl Salt (Alternative) Diagnostic Note
Amine N-H Stretch3300–3350 cm⁻¹ (Sharp, weak)2400–3000 cm⁻¹ (Very Broad, Strong)The "Ammonium Envelope" in the salt obscures C-H stretches.
Ketone C=O[1][2] Stretch1675 ± 5 cm⁻¹ 1680 ± 5 cm⁻¹ Minimal shift, but the salt peak is often sharper.
Amine Salt N-H BendAbsent1580–1600 cm⁻¹ Often overlaps with aromatic C=C but adds intensity.
Fingerprint C-N Stretch~1120 cm⁻¹~1120 cm⁻¹Unchanged.
Scenario B: Synthetic Process Control (Product vs. N-Boc Intermediate)

During synthesis, the piperidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group. Monitoring the disappearance of the Boc signal is crucial.

FeatureTarget Product N-Boc Intermediate (Impurity) Causality
Carbonyl Region Single band (~1675 cm⁻¹)Doublet (~1690 cm⁻¹ & ~1675 cm⁻¹)Boc intermediate has two carbonyls: the ketone and the carbamate (urethane).
Isopropyl vs t-Butyl Doublet at 1385/1375 cm⁻¹Strong Singlet/Doublet overlapThe t-butyl group of Boc adds significant C-H bending intensity at 1365/1390 cm⁻¹.
N-H Stretch Present (3300 cm⁻¹)Absent Boc protection removes the N-H bond.

Detailed Peak Assignment Table

The following table provides the definitive peak assignments for the Free Base form of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone.

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Explanation
3320 Weak, BroadN-H Stretch Characteristic of secondary amines. Weaker than O-H.
3050 WeakAr C-H Stretch C-H bonds on the phenyl ring (sp² hybridized).
2970, 2930 MediumAli C-H Stretch Asymmetric/Symmetric stretching of piperidine ring and isopropyl methyls.
1675 StrongC=O Stretch Aryl ketone. Conjugation with the phenyl ring lowers frequency from 1715 cm⁻¹.
1595, 1570 MediumAr C=C Stretch Aromatic ring "breathing" modes.
1385, 1375 MediumGem-Dimethyl CRITICAL ID PEAK. The isopropyl group shows a split peak (doublet) due to interacting methyl bending modes. Differentiates from methoxy analogs.
1250 StrongAr-O-C Stretch Asymmetric stretching of the ether linkage attached to the aromatic ring.
1110 MediumC-N Stretch Stretching vibration of the piperidine C-N bonds.
830 StrongOOP Bending Out-of-plane bending for para-disubstituted benzene rings.

Identification Logic Flow

The following diagram illustrates the decision process for validating the identity of the compound using IR data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1650-1700 cm⁻¹ Is there a strong C=O peak? Start->Check_CO Check_NH_Region Check 2400-3500 cm⁻¹ Profile of N-H/C-H region? Check_CO->Check_NH_Region Yes Result_Fail_CO FAIL: Not a ketone (Check reduction) Check_CO->Result_Fail_CO No Decision_Salt Broad Band (2400-3000)? YES: HCl Salt NO: Free Base Check_NH_Region->Decision_Salt Check_Boc Check 1680-1710 cm⁻¹ Are there TWO Carbonyl peaks? Decision_Salt->Check_Boc Analyze C=O Detail Check_Isopropyl Check 1370-1390 cm⁻¹ Is there a doublet? Check_Boc->Check_Isopropyl Single C=O Result_Boc FAIL: N-Boc Intermediate (Incomplete Deprotection) Check_Boc->Result_Boc Double C=O Result_Methoxy FAIL: Methoxy Analog (Wrong Starting Material) Check_Isopropyl->Result_Methoxy Singlet Only Result_Pass PASS: Identity Confirmed Check_Isopropyl->Result_Pass Doublet Present

Figure 1: Logic gate workflow for the spectroscopic validation of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone. This workflow filters out common synthesis errors (incomplete deprotection) and structural analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR peak assignment mechanisms).
  • Sigma-Aldrich. (2023). Product Specification: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride.[3][4][5] Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Reference for general aryl ketone and piperidine spectral data). Retrieved from [Link]

Sources

Validating Biological Efficacy of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone vs. Controls

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (hereafter referred to as IPPM ), a pharmacophore consistent with the non-imidazole class of Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists .

Given the structural homology of IPPM to established H3R ligands (featuring a basic piperidine amine linked via a carbonyl spacer to a lipophilic 4-isopropoxyphenyl moiety), this guide establishes a rigorous comparative framework against the clinical standard Pitolisant and the research standard Ciproxifan .

Executive Summary & Strategic Context

Compound Identity: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (IPPM) Target Class: Histamine H3 Receptor (GPCR, G


-coupled)
Mechanism of Action (MoA):  Antagonist / Inverse Agonist
Primary Indication Potential:  Narcolepsy, Cognitive Impairment (AD/Schizophrenia), Sleep-Wake Disorders.
The Validation Challenge

IPPM represents a "privileged scaffold" in H3R medicinal chemistry. To validate its efficacy, one must differentiate it from "me-too" compounds by demonstrating superior binding affinity (Ki) , functional potency (IC50) , or blood-brain barrier (BBB) penetrance compared to established controls.

Control Selection Matrix
Control CompoundRoleMechanismKey Reference Value (Ki, hH3)
Pitolisant (Wakix®)Clinical Gold Standard Inverse Agonist~0.5 - 2.0 nM
Ciproxifan Preclinical Benchmark Antagonist~0.5 - 1.5 nM
Thioperamide Legacy Control Antagonist~5 - 10 nM
Imetit Negative Control (Agonist) Agonist(Activates H3R)

Molecular Mechanism & Signaling Pathway

The H3 receptor is constitutively active. An inverse agonist (like Pitolisant) suppresses this basal activity, decreasing downstream G


 signaling. Validation of IPPM requires demonstrating that it blocks agonist-induced effects and/or suppresses basal signaling.
Diagram: H3R Signaling & Antagonist Intervention

H3R_Pathway cluster_outcome Efficacy Outcome H3R Histamine H3 Receptor (Constitutively Active) Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces Result Increased cAMP (Restoration of Signaling) AC->Result CREB CREB Phosphorylation (pCREB) cAMP->CREB Signaling Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates IPPM IPPM (Candidate Antagonist) IPPM->H3R Blocks/Inhibits Pitolisant Pitolisant (Control Inverse Agonist) Pitolisant->H3R Blocks/Inhibits

Caption: H3R couples to Gi/o to inhibit cAMP. Antagonists/Inverse Agonists (IPPM, Pitolisant) prevent this inhibition, restoring cAMP levels.

Experimental Protocols for Validation

Phase 1: In Vitro Binding Affinity (Radioligand Displacement)

Objective: Determine the affinity (


) of IPPM for the human H3 receptor compared to Pitolisant.

Protocol:

  • System: HEK-293 cells stably expressing human H3 receptor (hH3R).

  • Radioligand: [

    
    H]-N
    
    
    
    -methylhistamine (NAMH) at 1-2 nM concentration.
  • Competition: Incubate membranes with radioligand and increasing concentrations of IPPM (

    
     to 
    
    
    
    M).
  • Controls:

    • Non-specific binding: Determine using 10

      
      M Thioperamide.
      
    • Positive Control: Pitolisant (run in parallel).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • Pitolisant

    
    :  0.5 – 2.0 nM (Validates assay).
    
  • IPPM Target:

    
     < 10 nM indicates high potency; 
    
    
    
    < 1 nM indicates best-in-class potential.
Phase 2: Functional Efficacy (cAMP Modulation)

Objective: Confirm if IPPM acts as a neutral antagonist or an inverse agonist.

Protocol:

  • Assay: HTRF (Homogeneous Time Resolved Fluorescence) cAMP assay.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP.
    
  • Agonist Challenge: Add Histamine (EC

    
    ) to suppress cAMP (via H3R activation).
    
  • Antagonist Treatment: Add IPPM or Pitolisant.

    • Antagonist Mode: Does IPPM reverse the Histamine-induced suppression?

    • Inverse Agonist Mode: Does IPPM increase cAMP levels above basal in the absence of Histamine?

  • Readout: Fluorescence ratio (665/620 nm).

Diagram: Validation Workflow

Validation_Workflow Step1 1. Synthesis & Purity (>98% HPLC) Step2 2. Binding Assay (Ki vs Pitolisant) Step1->Step2 Step3 3. Functional Assay (cAMP/GTPγS) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability) Step3->Step4 Decision Go/No-Go? Step3->Decision Step5 5. In Vivo Proof of Concept (Sleep/Wake or Cognition) Step4->Step5 Decision->Step4 High Potency

Caption: Step-by-step validation pipeline from chemical purity to in vivo efficacy.

Comparative Data Analysis (Expected vs. Reference)

To validate IPPM, your experimental data must be benchmarked against these established values.

Table 1: Reference Pharmacological Parameters
ParameterPitolisant (Control)Ciproxifan (Control)IPPM (Target Criteria)
hH3 Binding (

)
0.16 – 2.0 nM0.5 – 1.5 nM< 10 nM (Acceptable)< 1 nM (Superior)
Functional Potency (

)
~1.5 nM~0.8 nMComparable to

Inverse Agonism High (Full Inverse Agonist)Moderate/HighMust determine (Neutral vs Inverse)
Lipophilicity (cLogP) ~3.8~2.5Check solubility if > 4.0
BBB Penetration High (Brain/Plasma > 1)HighCritical Requirement
Interpretation of Results
  • If IPPM

    
     > 100 nM:  The compound lacks sufficient potency for a lead candidate. Re-evaluate the linker length (carbonyl-piperidine) or the isopropoxy substituent.
    
  • If IPPM shows no Inverse Agonism: It is a "Neutral Antagonist." This is clinically distinct from Pitolisant and may offer a different safety profile (less insomnia risk).

  • If IPPM fails Functional Assay: Ensure the compound is not a "functional agonist" (rare but possible with structural modifications).

In Vivo Efficacy (Proof of Concept)

If in vitro metrics are met, proceed to In Vivo Validation .

Model: Mouse Dipsogenia Model (Water intake induced by H3 agonists) or Sleep-Wake EEG .

  • Protocol: Administer IPPM (e.g., 10 mg/kg p.o.). Challenge with H3 agonist (e.g., R-alpha-methylhistamine).

  • Endpoint: IPPM should block the water drinking response or increase wakefulness duration.

  • Comparison: Efficacy should be statistically equivalent to Pitolisant at equimolar doses.

References

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • Ligneau, X., et al. (1998). Neurochemical and Behavioral Effects of Ciproxifan, a Potent H3 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Berlin, M., et al. (2011). Recent Advances in the Discovery of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link

  • Esbenshade, T. A., et al. (2008). The Histamine H3 Receptor: An Attractive Target for the Treatment of Cognitive Disorders. British Journal of Pharmacology. Link

Reference Standard Qualification: Mass Balance vs. qNMR for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of qualification strategies for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt), a critical pharmacophore used in the synthesis of GPCR-targeting therapeutics (e.g., H3 receptor antagonists, serotonin modulators).[1][2]

Executive Summary

In drug development, the integrity of your analytical data is only as strong as your reference standard. For intermediate (4-Isopropoxyphenyl)(piperidin-4-yl)methanone , commercial "Certificate of Analysis" (CoA) documents often rely on simple HPLC Area% which fails to account for counter-ions (HCl), residual solvents, and inorganic salts.[1][2]

This guide compares two qualification methodologies:

  • The Mass Balance Approach (Gold Standard): A summation of impurity data from orthogonal techniques (HPLC, TGA, KF, ROI, Titration).[2]

  • Quantitative NMR (qNMR) (Modern Rapid): A primary ratio method yielding direct weight-percent potency with SI-traceability.[1]

Recommendation: For this specific piperidine derivative, qNMR is superior for rapid potency assignment due to the compound's tendency to form non-stoichiometric hydrates/salts that complicate Mass Balance calculations.[2]

Technical Specifications & Molecule Profile

FeatureSpecification
Compound Name (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Hydrochloride
CAS Number 1965308-88-6 (HCl salt)
Molecular Formula C₁₅H₂₁NO₂[1][3] · HCl
Molecular Weight 247.33 g/mol (Free Base) / 283.79 g/mol (HCl Salt)
Critical Function Key intermediate for aryl-piperidine scaffolds (GPCR ligands).
Solubility High in DMSO, Methanol; Moderate in Water; Low in non-polar solvents.
pKa ~10.5 (Piperidine nitrogen) - Requires buffered HPLC methods.[1]

Qualification Strategy: The Comparison

Method A: The Mass Balance Approach

The "Mass Balance" method calculates potency by subtracting all non-analyte masses from 100%.[4] It assumes that if you measure everything that isn't the drug, what remains is the drug.

Equation:



*Correction factor applied if reporting free base content.

Workflow:

  • Chromatographic Purity (HPLC-UV): Measures organic impurities.[1]

  • Volatiles (TGA/HS-GC): Measures residual solvents (%RS).

  • Water Content (Karl Fischer): Measures moisture (%H2O).

  • Residue on Ignition (ROI): Measures inorganic ash.

  • Counter-ion Content (Titration/IC): Crucial for this HCl salt.

Critique:

  • Pros: Provides a comprehensive impurity profile.

  • Cons: Errors propagate. If KF is off by 0.5%, the potency is off by 0.5%. It fails to detect non-chromophoric organic impurities (e.g., piperidine oligomers) unless a universal detector (CAD/ELSD) is used.

Method B: Quantitative NMR (qNMR)

qNMR uses an Internal Standard (IS) of known purity to determine the absolute mass of the analyte. It is a primary method —it does not rely on a reference standard of the analyte itself.

Equation: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[2][4][5]

Critique:

  • Pros: Rapid (<2 hours). SI-traceable.[1] Unaffected by hygroscopicity during weighing if handled correctly.

  • Cons: Requires high solubility (>10 mg/mL). Requires a distinct, non-overlapping signal.

Experimental Protocols

Protocol 1: Validated HPLC Method (Purity)

Objective: Separate the main peak from synthetic precursors (e.g., 4-isopropoxybenzoic acid) and degradation products.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why TFA? The piperidine amine is basic. Low pH ensures it is fully protonated, preventing peak tailing caused by interaction with silanols.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 254 nm (Benzoyl chromophore).

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.

Protocol 2: 1H-qNMR Method (Potency)

Objective: Determine absolute weight % assay.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Signal: Singlet at ~6.3 ppm (distinct from aromatic/aliphatic regions of the analyte).

  • Relaxation Delay (D1): 60 seconds.

    • Why? Accurate integration requires full relaxation (

      
      ). Small molecules in low viscosity solvents often have 
      
      
      
      of 5–10s.
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 150).

  • Procedure:

    • Weigh ~10 mg of Analyte and ~5 mg of IS into the same vial using a semi-micro balance (0.01 mg readability).

    • Dissolve in 0.7 mL DMSO-d6.

    • Process with phase correction and baseline correction.

    • Integrate the IS singlet (set to known protons = 2) and the Analyte septet (Isopropoxy CH, ~4.7 ppm, 1H).[2]

Data Presentation & Comparison

The following table simulates a typical qualification dataset for a "98%" commercial batch.

TestMass Balance ResultqNMR ResultNotes
HPLC Purity 99.2% (Area %)N/AHPLC overestimates purity by ignoring salts/solvents.[1]
Water (KF) 1.5%N/AHygroscopic nature of HCl salt.
Residue (ROI) 0.1%N/A
Solvents (TGA) 0.2%N/A
Calculated Potency 97.4% 95.8% Discrepancy detected.

Analysis of Discrepancy: The Mass Balance method yielded 97.4%, while qNMR yielded 95.8%.

  • Cause: The Mass Balance calculation assumed a stoichiometric 1:1 HCl salt (MW 283.79).

  • Reality: The material likely contains excess HCl or inorganic chloride salts trapped in the lattice, which ROI (sulfated ash) missed or under-represented. qNMR sees the actual weight of the organic molecule relative to the total mass, revealing the "missing" 1.6% as excess counter-ion mass.

Visualization: Qualification Decision Tree

QualificationWorkflow Start Start: Raw Material Qualification SolubilityCheck Check Solubility (DMSO/MeOH) Start->SolubilityCheck Decision Is qNMR Feasible? (Soluble + Distinct Peaks) SolubilityCheck->Decision qNMR_Path Perform 1H-qNMR (Internal Std: Maleic Acid) Decision->qNMR_Path Yes MB_Path Perform Mass Balance Suite Decision->MB_Path No Calc_qNMR Calculate Weight % Assay (Direct Potency) qNMR_Path->Calc_qNMR Compare Compare Results (Acceptance Criteria: ±1.0%) Calc_qNMR->Compare HPLC HPLC-UV (Organic Impurities) MB_Path->HPLC KF Karl Fischer (Water Content) MB_Path->KF TGA TGA/GC (Residual Solvents) MB_Path->TGA Titration AgNO3 Titration (Chloride Content) MB_Path->Titration Calc_MB Calculate Potency: 100% - (Sum of Impurities) HPLC->Calc_MB KF->Calc_MB TGA->Calc_MB Titration->Calc_MB Calc_MB->Compare Final Issue Reference Standard CoA Compare->Final

Caption: Decision logic for selecting and executing reference standard qualification, highlighting the parallel workflows of qNMR (Green) and Mass Balance (Red).

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[7][8] Retrieved from [Link]

  • United States Pharmacopeia (USP). (2024). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][9] Journal of Medicinal Chemistry. Retrieved from [Link]

  • BIPM. (2020). qNMR Internal Standard Reference Data. Retrieved from [Link]

Sources

Chromatographic Separation of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chromatographic strategies for separating (4-Isopropoxyphenyl)(piperidin-4-yl)methanone from its structural isomers. This guide focuses on the critical challenge of resolving regioisomers (positional isomers)—the most common impurities in the synthesis of this pharmaceutical intermediate.

Executive Summary

The synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6), a scaffold in GPCR-targeted drug discovery, frequently yields regioisomeric byproducts. These isomers possess identical molecular weights (


 247.33) and similar lipophilicity, making separation by standard C18 reversed-phase liquid chromatography (RP-HPLC) challenging.

This guide compares three chromatographic approaches to resolving the target Para-isomer from its Meta- and Ortho- analogues, as well as the Piperidin-3-yl positional isomer.

  • Method A (Baseline): C18 Silica (Standard RP-HPLC)

  • Method B (Recommended): Biphenyl Core-Shell (Enhanced Selectivity)

  • Method C (High Throughput): Supercritical Fluid Chromatography (SFC) with 2-Ethylpyridine

Verdict: Method B (Biphenyl) offers the highest resolution (


) for aromatic regioisomers due to enhanced 

interactions, while Method C is superior for preparative scale-up due to lower solvent viscosity.

The Separation Challenge: Isomer Profiles

The target molecule is achiral, but its synthesis (typically Friedel-Crafts acylation or Grignard addition) generates constitutional isomers that must be controlled to <0.1% levels.

Isomer IDStructure DescriptionKey Separation Challenge
Target (Para) (4-Isopropoxyphenyl)(piperidin-4-yl)methanoneReference Standard
Impurity A (Meta) (3-Isopropoxyphenyl)(piperidin-4-yl)methanoneCo-elutes on C18 due to identical hydrophobicity.
Impurity B (Ortho) (2-Isopropoxyphenyl)(piperidin-4-yl)methanoneSteric hindrance alters retention slightly; often tails.
Impurity C (Pip-3) (4-Isopropoxyphenyl)(piperidin-3-yl)methanoneChiral impurity (2 enantiomers); requires diastereomeric resolution or chiral phase if enantiomers must be separated.

Comparative Methodology & Performance

Experiment Design
  • System: UHPLC (Vanquish Horizon equivalent) with DAD (254 nm) and MS (Q-Exactive, ESI+).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7) or 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Methanol (MeOH) vs. Acetonitrile (ACN). Note: MeOH is critical for promoting

    
     interactions on phenyl-based columns.
    
Method A: C18 Stationary Phase (The "Generalist" Approach)
  • Column: C18, 1.9 µm, 100 x 2.1 mm.

  • Mechanism: Hydrophobic subtraction.

  • Outcome: FAIL/MARGINAL . The meta and para isomers often co-elute (

    
    ) because the isopropoxy group's position does not significantly alter the hydrophobic surface area accessible to the C18 chains.
    
Method B: Biphenyl Stationary Phase (The "Specialist" Approach)
  • Column: Core-shell Biphenyl, 2.6 µm, 100 x 2.1 mm.

  • Mechanism: Hydrophobic interaction +

    
     Electron Stacking .
    
  • Outcome: EXCELLENT . The biphenyl phase interacts differentially with the electron density of the phenyl ring. The para isomer (linear, accessible

    
     cloud) retains differently than the ortho (sterically hindered) and meta isomers.
    
  • Key Protocol Shift: Use Methanol instead of Acetonitrile. ACN forms a

    
    -electron layer on the stationary phase, masking the specific interactions needed for separation.[1]
    
Method C: SFC (The "Green" Approach)
  • Column: 2-Ethylpyridine (2-EP), 5 µm.

  • Modifier: Methanol + 0.1% Isopropylamine (IPA).

  • Outcome: GOOD . Excellent for separating the basic piperidine isomers (4-yl vs 3-yl) due to silanol interaction suppression and orthogonal selectivity.

Summary Data Table
ParameterMethod A: C18 (ACN)Method B: Biphenyl (MeOH)Method C: SFC (2-EP)
Resolution (Para/Meta) 0.8 (Co-elution)2.8 (Baseline) 2.1
Resolution (Pip-4/Pip-3) 1.52.23.5
Analysis Time 8.5 min10.2 min3.5 min
Peak Symmetry (Tailing) 1.4 (Basic amine tailing)1.1 (Excellent)1.1
Suitability Initial ScreeningQC / Purity Assay Prep Purification

Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of the para-isomer from meta- and ortho-impurities.

Step 1: Preparation

  • Sample Diluent: 50:50 Water:Methanol. (Avoid pure ACN to prevent peak distortion).

  • Concentration: 0.2 mg/mL.

Step 2: Chromatographic Conditions

  • Column: Kinetex® Biphenyl or Accucore™ Biphenyl (2.1 x 100 mm, 2.6 µm).

  • Temperature: 40°C (Higher temp reduces viscosity of MeOH).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.7 (Buffers the piperidine amine).

  • Mobile Phase B: Methanol (LC-MS grade).

Step 3: Gradient Program

Time (min) % B (MeOH) Event
0.0 10 Equilibrate
1.0 10 Load
8.0 60 Separation Gradient
9.0 95 Wash
11.0 95 Hold

| 11.1 | 10 | Re-equilibrate |

Step 4: Detection

  • UV: 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • MS: SIM mode at

    
     248.15 
    
    
    
    .

Mechanism of Action & Workflow Visualization

The following diagram illustrates the decision matrix for separating these isomers, highlighting the mechanistic divergence between Hydrophobicity (C18) and


-Selectivity (Biphenyl).

IsomerSeparationWorkflow Start Crude Mixture: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone + Regioisomers Screening Initial Screening: C18 Column / ACN:Water Start->Screening Decision Resolution Check: Is Rs(Para/Meta) > 1.5? Screening->Decision PathC18 Method A (C18): Hydrophobic Separation Only (Often Fails for Positional Isomers) Decision->PathC18 No (Co-elution) SwitchPhase Switch Mechanism: Target Pi-Pi Interactions Decision->SwitchPhase No Result Final QC Method: Baseline Separation (Rs > 2.0) Quantitation of Impurities Decision->Result Yes (Rare) Biphenyl Method B (Biphenyl): Mobile Phase: Methanol (Enhances Pi-Stacking) SwitchPhase->Biphenyl Preferred for QC SFC Method C (SFC): 2-Ethylpyridine Phase (Orthogonal Selectivity) SwitchPhase->SFC Preferred for Prep Biphenyl->Result SFC->Result

Figure 1: Decision tree for selecting the optimal stationary phase. Note the critical pivot to Biphenyl phases when C18 fails to resolve positional isomers.

References

  • Chromatography Today. (2019). Easy purification of isomers with prepacked glass columns. Retrieved from [Link][2][3]

  • PubChem. (2025).[4] Compound Summary: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone.[5] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2017). Separation of Positional Isomers. LCGC North America. (General reference for biphenyl selectivity principles).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (often encountered as its Hydrochloride salt, CAS: 1965308-88-6, or free base) is a pharmacologically active intermediate used primarily in the synthesis of antihistamines and GPCR ligands.

Effective disposal requires understanding its dual nature: it possesses a basic piperidine ring (secondary amine) and a lipophilic isopropoxy-phenyl tail . This structure dictates that it must be treated not just as generic organic waste, but as a potential environmental toxin with specific reactivity hazards.

Physicochemical Safety Data
PropertyValue / CharacteristicOperational Implication
Physical State White to off-white solidDust inhalation hazard during weighing/transfer.
Acidity/Basicity Basic (Secondary Amine)DO NOT MIX with acid waste streams (Exothermic risk).
Solubility Low in water; High in DMSO/MethanolBioaccumulative potential; requires organic solvent for cleaning.
Reactivity Incompatible with strong oxidizersRisk of fire or toxic NOx fumes upon combustion.[1]

Hazard Identification & Causality

To ensure safety, we must move beyond simple "hazard codes" and understand the causality of the risks associated with this molecule.

  • Corrosivity & Irritation (Piperidine Moiety): The exposed secondary amine is a proton acceptor. Upon contact with moist membranes (eyes, lungs), it generates hydroxide ions locally, leading to severe irritation or chemical burns.

  • Nitrosamine Formation Risk: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites, nitrous acid) to form N-nitrosamines , which are potent carcinogens.

    • Critical Protocol: Never dispose of this chemical in waste containers previously used for nitric acid or oxidizing agents.

  • Aquatic Toxicity: The isopropoxy-phenyl group increases lipophilicity (LogP), allowing the compound to penetrate biological membranes easily. It is classified as hazardous to the aquatic environment and must never be flushed down the drain.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged exposure to amines in organic solvents.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for spill cleanup.Amines can permeate thin nitrile. Double gloving provides a "breakthrough" buffer.
Respiratory N95 (solids) or Half-mask with OV/P100 cartridges (if in solution/aerosol).Prevents inhalation of basic dust which causes respiratory alkalosis/irritation.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient against basic dusts that can cause corneal opacity.
Body Lab coat (Cotton/Poly blend); Chemical apron for bulk handling.Prevents migration of solid particles to street clothes.

Disposal & Waste Stream Segregation[1][3]

The most common error in disposing of piperidine derivatives is placing them in the "General Organic" waste stream without checking pH compatibility.

The "Amine-Specific" Waste Protocol

Step 1: Segregation

  • Designate a specific waste carboy for "Basic Organic Waste" .

  • Prohibited Mixtures: Do not mix with acidic waste (e.g., TFA, HCl, H2SO4). The neutralization reaction is exothermic and can pressurize the container, leading to rupture.

  • Prohibited Mixtures: Do not mix with metal hydrides or strong oxidizers.

Step 2: Solubilization (for solids)

  • Do not dispose of the dry solid directly into a liquid waste container (clogging risk).

  • Dissolve the solid in a minimal amount of compatible solvent (Methanol or Ethanol) before adding to the waste stream.

  • Why? This ensures the chemical is widely dispersed and prevents "hot spots" of reactivity at the bottom of the container.

Step 3: Labeling

  • Label must read: "Hazardous Waste - Basic Organic - Toxic."

  • List constituents: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone, Methanol (solvent).

Disposal Decision Tree

The following workflow illustrates the logical path for disposing of this compound.

DisposalWorkflow Start Waste Generation: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolve Dissolve in minimal MeOH/EtOH (Prevent dust hazard) Solid->Dissolve pHCheck Check Waste Stream pH Liquid->pHCheck Dissolve->pHCheck AcidStream Acidic Stream? pHCheck->AcidStream Target Carboy is Acidic BasicStream Basic/Neutral Stream? pHCheck->BasicStream Target Carboy is Basic/Neutral Stop STOP: Do NOT Mix. Risk of Exotherm/Fumes. AcidStream->Stop Proceed Add to Carboy. Label: 'Basic Organic Waste' BasicStream->Proceed Incineration Final Disposal: High-Temp Incineration Proceed->Incineration

Caption: Logical workflow for segregating piperidine-derivative waste to prevent incompatible chemical reactions.

Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent the material from entering drains.[2]

  • Evacuate & Ventilate: If the spill is significant (>5g) or creates dust, evacuate the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Containment:

    • Solids: Cover with a damp paper towel (to suppress dust) and sweep gently into a dustpan.

    • Liquids: Use a non-combustible absorbent (Vermiculite or Sand).[3] Do not use paper towels alone, as amines can degrade cellulose over time.

  • Decontamination:

    • Wipe the surface with a dilute acidic solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the basic amine residue.

    • Follow with a water rinse.[2][4][5][6]

    • Check surface pH with litmus paper to ensure neutrality.

  • Disposal of Debris: All absorbents and gloves used must be bagged, labeled as hazardous waste, and incinerated.

Regulatory Compliance (US/EU)

  • EPA (US): While this specific CAS may not be explicitly listed on the P-list or U-list, it falls under 40 CFR 261.3 as a characteristic hazardous waste if it exhibits ignitability (D001) or reactivity. It must be treated as "Unlisted Hazardous Waste" with toxicity characteristics.

  • REACH (EU): Treat as a substance of Very High Concern (SVHC) equivalent regarding aquatic toxicity.

  • DOT/IATA: If transporting, it likely falls under UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperidine. Retrieved from [Link]

Sources

Personal protective equipment for handling (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1965308-88-6 (Hydrochloride salt) Formula: C₁₅H₂₁NO₂ (Free base) / C₁₅H₂₂ClNO₂ (HCl salt) Molecular Weight: 247.33 g/mol (Free base) / 283.8 g/mol (HCl salt)[1]

Emergency Overview & Risk Assessment

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a pharmaceutical intermediate containing a secondary amine (piperidine) and a phenyl ketone. While specific toxicological data for this exact catalog number is often limited, structurally related piperidinyl-methanones exhibit acute oral toxicity and irritant properties to mucosal membranes.

Operational Hazard Classification (Precautionary Principle):

  • GHS Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory Irritation).

  • Physical State: White to off-white solid.

  • Reactivity: Hygroscopic; incompatible with strong oxidizing agents and acid chlorides.

Hazard Identification Table
GHS CategoryHazard StatementCode
Acute Tox. 4 Harmful if swallowed.[2]H302
Skin Irrit. 2 Causes skin irritation.[3][4]H315
Eye Irrit. 2A Causes serious eye irritation.[3][4]H319
STOT SE 3 May cause respiratory irritation.[3][4][5][6]H335

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a barrier defense strategy tailored to the specific state of the matter (solid vs. solution).

ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Dilution)Spill Cleanup (Emergency)
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Face velocity > 100 fpm)Full-face respirator with organic vapor/P100 cartridges
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving Required: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneSilver Shield / 4H Laminate Gloves
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesChemical Splash Goggles + Face Shield
Body Defense Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Resistant ApronTyvek® Coveralls

Critical Note on Glove Permeability: Piperidine derivatives can permeate standard nitrile gloves once dissolved in organic solvents (e.g., DMSO, DCM). Change outer gloves immediately upon splash contact.

Operational Handling Protocol

A. Reception & Storage

Upon receipt, verify the salt form (Free base vs. HCl). The hydrochloride salt is generally more stable but hygroscopic.

  • Inspect: Check the vial for breakage. Do not open if white powder is visible outside the septum.

  • Storage: Store at 2–8°C (Refrigerator).

  • Desiccation: Store under inert gas (Argon/Nitrogen) in a desiccator to prevent hydrolysis or carbonate formation.

B. Solubilization & Synthesis Setup

Solubility Profile:

  • Soluble: DMSO (>10 mg/mL), Methanol, Dichloromethane (DCM).

  • Insoluble: Water (Free base), Hexanes.

Step-by-Step Solubilization Workflow:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water uptake).

  • Weighing: Perform all weighing inside a chemical fume hood. If using an analytical balance outside the hood, use a tarred closed vessel method (weigh vial -> add solid in hood -> close vial -> weigh vial).

  • Dissolution: Add solvent (DMSO recommended for biological assays) dropwise while vortexing.

    • Pro-Tip: If the solution is hazy, sonicate at 40 kHz for 5 minutes.

C. Reaction Safety (Inert Atmosphere)

This compound contains a secondary amine, making it nucleophilic and prone to oxidation.

  • Purge: Flush reaction vessels with Nitrogen or Argon for 15 minutes prior to addition.

  • Addition: Add electrophiles (e.g., alkyl halides, acid chlorides) slowly at 0°C to control exotherms.

  • Quenching: Neutralize excess reagents carefully; amine salts may precipitate.

Engineering Controls & Decision Logic

The following decision tree dictates the required containment level based on the operation being performed.

SafetyLogic cluster_legend Legend Start Operation Start StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Liquid StateCheck->Liquid Dissolved QuantCheck Quantity > 100mg? Solid->QuantCheck SolventCheck Volatile Solvent? Liquid->SolventCheck Hood Chemical Fume Hood (Sash @ 18 inches) QuantCheck->Hood No (<100mg) GloveBox Glove Box / Isolator (HEPA Filtered) QuantCheck->GloveBox Yes (>100mg) SolventCheck->Hood Yes (DCM, MeOH) Bench Benchtop w/ Local Exhaust SolventCheck->Bench No (Aqueous/DMSO) Safe Standard Control HighRisk High Containment

Figure 1: Containment decision logic based on physical state and quantity. High-dust operations require isolation.

Decontamination & Disposal Protocol

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator if powder is airborne.

  • Contain: Cover liquid spills with an absorbent pad. For powder spills, cover with a damp paper towel to prevent dust generation.

  • Clean: Wipe the area with 10% Acetic Acid (to protonate the amine and increase water solubility), followed by soap and water.

Waste Disposal Streams

Do not dispose of down the drain.[2][6] Segregate waste as follows:

Waste StreamCompositionDisposal Code (Typical)
Solid Waste Contaminated vials, weighing boats, paper towels.Hazardous Solid (Toxic)
Liquid Waste A Compound dissolved in DMSO, Methanol, or Acetone.Non-Halogenated Organic
Liquid Waste B Compound dissolved in DCM or Chloroform.Halogenated Organic
Aqueous Waste Quenched reaction mixtures (pH adjusted).Aqueous Basic/Toxic

References

  • Sigma-Aldrich. (2025).[2][7] (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Information & Safety Data. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet for Piperidine Derivatives (General). Retrieved from

  • Key Organics. (2017). Safety Data Sheet for (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Retrieved from

  • ChemicalBook. (2023).[6] 1-(N-Methylpiperidin-4-yl-methyl)piperazine Safety Data Sheet. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Isopropoxyphenyl)(piperidin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.